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Dimethylzinc

Cat. No.: B1204448
CAS No.: 544-97-8
M. Wt: 95.4 g/mol
InChI Key: JRPGMCRJPQJYPE-UHFFFAOYSA-N
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Description

Historical Context of Organozinc Chemistry and Dimethylzinc Discovery

The journey of organometallic chemistry, a field that studies compounds containing metal-carbon bonds, was significantly propelled by the work of English chemist Edward Frankland. wikipedia.orgdigitellinc.com In 1849, while working in the laboratory of Robert Bunsen at the University of Marburg, Frankland synthesized this compound, making it one of the first organometallic compounds to be prepared and identified. wikipedia.orgacs.org This discovery was a landmark event, not just in the creation of a new class of compounds, but also in its contribution to the foundational concepts of chemical valency. nih.gov

Frankland's initial synthesis involved the reaction of methyl iodide with metallic zinc in a sealed tube. wikipedia.orgacs.org Upon breaking the seal, the product famously burst into flame, a testament to its pyrophoric nature. wikipedia.org This reaction, often activated with copper, remains a viable laboratory synthesis method to this day. wikipedia.org The discovery of this compound and its analogue, diethylzinc (B1219324), by Frankland laid the groundwork for the development of a vast array of organometallic reagents, although for many years, the more manageable Grignard reagents (organomagnesium compounds) overshadowed organozinc compounds in routine laboratory use. wikipedia.orgdigitellinc.com

The timeline below highlights key moments in the early history of organometallic chemistry, placing Frankland's discovery in context.

YearDiscoveryScientist(s)Significance
1760Isolation of cacodyl, an organoarsenic compound.Louis Claude Cadet de GassicourtOne of the earliest organometallic compounds synthesized. wikipedia.org
1827Production of Zeise's salt, the first platinum-olefin complex.William Christopher ZeiseA foundational discovery in transition metal organometallic chemistry. wikipedia.org
1849 Discovery of this compound and diethylzinc. Edward Frankland First synthesis of organozinc compounds, crucial for the development of valence theory. wikipedia.orgacs.orgnih.gov
1890Discovery of nickel carbonyl.Ludwig MondImportant in nickel refining and catalysis. wikipedia.org
1900Development of Grignard reagents.Victor GrignardProvided a versatile and widely used class of organometallic reagents. wikipedia.org

Significance of this compound in Modern Synthetic Methodologies

Despite the prevalence of other organometallic reagents, this compound has retained its importance in modern organic synthesis due to its unique reactivity and selectivity. wikipedia.org It serves as a potent methylating agent and participates in a range of chemical transformations, often providing outcomes that are difficult to achieve with other reagents. wikipedia.orgnih.gov

One of the key areas where this compound excels is in radical reactions. It has been shown to be a superior radical initiator compared to conventional initiators like dibenzoyl peroxide or even other dialkylzincs such as diethylzinc. acs.orgcore.ac.uk In the presence of air, this compound can initiate the addition of alkyl groups to imines and the functionalization of C-H bonds. acs.org

This compound is also extensively used in stereoselective synthesis. For instance, it is a key reagent in the enantioselective alkylation of carbonyls and imines, allowing for the creation of chiral molecules with a high degree of stereocontrol. nih.gov Furthermore, it participates in three-component coupling reactions, enabling the efficient construction of complex molecules like propargylic amines from an aldehyde, an amine, and an alkyne in a single step. organic-chemistry.org

The table below summarizes some of the key synthetic applications of this compound.

Reaction TypeRole of this compoundReactantsProductsSignificance
Methylation Methylating agentFluoroalkylated pyruvates, copper/chiral diphosphine catalystMethylated productsEfficient methylation of specialized substrates. sigmaaldrich.comsigmaaldrich.com
Radical Addition Radical initiatorEthers, N-sulfinyl iminesAmino alcoholsHigh selectivity and functional group tolerance under mild conditions. acs.org
Alkynylation ReagentAldimines, terminal alkynesPropargylic aminesDirect addition to C=N bonds without the need for external activators. organic-chemistry.org
Cyclopropanation ReagentAlkenes, diiodomethane (B129776) (forms iodomethylzinc iodide)CyclopropanesA modification of the Simmons-Smith reaction for forming three-membered rings. nih.govresearchgate.net
Transmetalation ReagentAlkenylzirconocenes, aldehydesAllylic alcoholsTolerates a wide range of functional groups. orgsyn.org

Role of this compound in Advanced Materials Science and Catalysis

The utility of this compound extends beyond organic synthesis into the realm of materials science and catalysis. Its high vapor pressure and purity make it an ideal precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgnih.gov MOCVD is a critical technique for producing high-quality thin films of compound semiconductors.

This compound is a preferred zinc source for the growth of various II-VI and III-V semiconductor materials. wikipedia.orgnih.gov These materials have widespread applications in electronic and photonic devices, such as light-emitting diodes (LEDs), laser diodes, and solar cells. wikipedia.orgnih.gov For example, it is used to grow zinc oxide (ZnO), zinc sulfide (B99878) (ZnS), zinc selenide (B1212193) (ZnSe), and zinc telluride (ZnTe) films. wikipedia.orgnih.gov It also serves as a p-type dopant precursor for III-V semiconductors like gallium arsenide (GaAs) and indium phosphide (B1233454) (InP). wikipedia.orgnih.gov While diethylzinc is sometimes favored for its lower reactivity, this compound remains a crucial precursor in many MOCVD processes. mdpi.comresearchgate.net

In the field of catalysis, this compound, often in conjunction with other metals like nickel or copper, acts as a catalyst or co-catalyst. sigmaaldrich.comsigmaaldrich.com It is used to catalyze the stereoselective alkenylation of pyridine (B92270) derivatives, a reaction valuable in the synthesis of functionalized heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com Its ability to initiate radical reactions also positions it as a catalytic tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org

The properties of this compound that make it suitable for these applications are summarized below.

PropertyValueSignificance in Applications
Boiling Point 46 °C (115 °F; 319 K) wikipedia.orgHigh volatility is crucial for MOCVD. wikipedia.orgnih.gov
Vapor Pressure 50.13 kPa wikipedia.orgEnsures efficient transport of the precursor in the gas phase during MOCVD. wikipedia.org
Purity Available in high purity formsEssential for producing high-quality, defect-free semiconductor films. google.com
Reactivity Pyrophoric, strong reducing agent wikipedia.orgDrives reactions in synthesis and enables controlled decomposition in MOCVD.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Zn B1204448 Dimethylzinc CAS No. 544-97-8

Properties

IUPAC Name

zinc;carbanide
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InChI

InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2
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InChI Key

JRPGMCRJPQJYPE-UHFFFAOYSA-N
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Canonical SMILES

[CH3-].[CH3-].[Zn+2]
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Molecular Formula

C2H6Zn
Record name DIMETHYLZINC
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DSSTOX Substance ID

DTXSID5060271
Record name Zinc, dimethyl-
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Molecular Weight

95.4 g/mol
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Physical Description

Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB]
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Boiling Point

113 °F at 760 mmHg (USCG, 1999), 46 °C
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Solubility

SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS
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Density

1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C
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Vapor Density

Saturated vapor density= 0.10090 lb/cu ft @ 70 °C
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Vapor Pressure

376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, MOBILE LIQ

CAS No.

544-97-8
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Record name Dimethyl zinc
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Record name Zinc, dimethyl-
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Melting Point

-44 °F (USCG, 1999), -40 °C
Record name DIMETHYLZINC
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Synthetic Methodologies for Dimethylzinc

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of elemental zinc with a methyl halide. This approach, first discovered by Edward Frankland in 1849, remains a fundamental method for preparing dimethylzinc. wikipedia.org

In a typical laboratory synthesis, this compound is formed by heating methyl iodide with zinc metal. wikipedia.org The reaction proceeds according to the following equation:

2 Zn + 2 CH₃I → Zn(CH₃)₂ + ZnI₂ wikipedia.org

This reaction is generally conducted at elevated temperatures, often between 150-160 °C, in an airtight apparatus to prevent the pyrophoric product from igniting in air. wikipedia.orgsciencemadness.org Zinc iodide is generated as a significant byproduct of this synthesis. wikipedia.org The more volatile this compound can then be separated from the solid zinc iodide and excess zinc by distillation. acs.org

The direct reaction between zinc and alkyl halides can be slow. To enhance the reaction rate, the zinc metal is often activated. wikipedia.org Several substances are used for this purpose, each playing a distinct role in increasing zinc's reactivity.

Copper: Using a zinc-copper couple is a common activation method. wikipedia.orgsciencemadness.org Copper facilitates the reaction, allowing it to proceed more readily. wikipedia.org

Sodium: A zinc-sodium alloy can be used, which allows the reaction to occur at a lower temperature of 45-50 °C when performed in a solvent like diethyl ether. sciencemadness.org The sodium assists in the reaction between the zinc and the methyl iodide. wikipedia.org

Iodine: A catalytic amount of iodine can be used to activate the zinc metal for reaction with alkyl halides. organic-chemistry.org This is particularly effective for preparing alkylzinc reagents from alkyl bromides, as the iodine helps to facilitate the conversion of the bromide to the more reactive iodide in situ. organic-chemistry.org

ActivatorTypical Reaction ConditionsRole
Copper Forms a Zn-Cu couple; reaction often heated. wikipedia.orgsciencemadness.orgEnhances the overall reactivity of the zinc metal. wikipedia.org
Sodium Used as a Zn-Na alloy; allows for lower temperatures (e.g., 45-50 °C in diethyl ether). wikipedia.orgsciencemadness.orgAssists the primary reaction of zinc with the alkyl halide. wikipedia.org
Iodine Catalytic amounts added to zinc metal. organic-chemistry.orgActivates the zinc surface and can facilitate halide exchange. organic-chemistry.org

Transmetallation and Alkylation Routes

These methods involve the exchange of alkyl groups from another organometallic compound to a zinc salt or the redistribution of alkyl groups between different organometallic species. They are widely used, especially for producing high-purity this compound. acs.orggoogle.com

A versatile and common route to this compound is the alkylation of a zinc salt, typically anhydrous zinc chloride (ZnCl₂), with a more reactive organometallic reagent. sciencemadness.orggoogle.comchemicalbook.com This method avoids the high temperatures of direct synthesis.

Organoaluminum Compounds: Trimethylaluminum (B3029685) is an effective methylating agent for zinc chloride. acs.orgchemicalbook.com The reaction is typically performed by adding trimethylaluminum to zinc chloride under an inert atmosphere. chemicalbook.com

Organomagnesium Compounds (Grignard Reagents): Grignard reagents, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide, readily react with zinc halides to produce this compound. sciencemadness.orgorgsyn.org This is a standard transmetallation procedure in organometallic chemistry. uwimona.edu.jm

Organolithium Compounds: Methyllithium (CH₃Li) can be reacted with zinc chloride in an ether solvent to yield this compound via a salt metathesis reaction. sciencemadness.org

Alkylating Reagent TypeExample ReagentZinc SourceTypical Reaction
Organoaluminum Trimethylaluminum (Al₂(CH₃)₆)Zinc chloride (ZnCl₂)2 Al(CH₃)₃ + 3 ZnCl₂ → 3 Zn(CH₃)₂ + 2 AlCl₃
Organomagnesium Methylmagnesium iodide (CH₃MgI)Zinc chloride (ZnCl₂)2 CH₃MgI + ZnCl₂ → Zn(CH₃)₂ + 2 MgICl sciencemadness.org
Organolithium Methyllithium (CH₃Li)Zinc chloride (ZnCl₂)2 CH₃Li + ZnCl₂ → Zn(CH₃)₂ + 2 LiCl sciencemadness.org

Redistribution reactions provide an elegant route to this compound by exchanging alkyl groups between different organometallic compounds. A notable example is the reaction between a dimethylaluminum halide and a higher dialkylzinc, such as diethylzinc (B1219324). google.com

In this process, dimethylaluminum chloride is heated with diethylzinc. google.com A redistribution of the alkyl groups occurs, and the much lower-boiling this compound (b.p. 46 °C) is continuously removed from the reaction mixture by distillation. sciencemadness.orggoogle.com This separation drives the equilibrium toward the formation of the desired product, allowing for high yields of 75-85%. google.com The reaction is unexpected given the weaker alkylating ability of dimethylaluminum halides compared to trialkylaluminums. google.comgoogle.com

This method is particularly advantageous as it can utilize dimethylaluminum chloride, a byproduct from the synthesis of other organometallic compounds like trimethylgallium (B75665). google.com

The production of high-purity this compound is critical for its application in the electronics industry, specifically in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating zinc-containing semiconductor films. google.com

The redistribution reaction described in section 2.2.2 is a key method for generating high-purity this compound. google.com By heating dimethylaluminum chloride with diethylzinc at temperatures between 100-150 °C, the resulting this compound can be fractionally distilled directly from the reaction vessel. google.com This distillative removal effectively separates it from the less volatile reactants and byproducts, yielding a product suitable for demanding applications like semiconductor doping. google.com The use of trimethylaluminum to alkylate zinc salts is also a recommended procedure for preparing high-purity this compound. acs.org

Spectroscopic and Structural Elucidation of Dimethylzinc and Its Coordination Complexes

Advanced Spectroscopic Characterization Techniques for Dimethylzinc Species

A variety of spectroscopic methods are employed to characterize this compound, each offering unique information about its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diamagnetic compounds like this compound. azolifesciences.comuab.cat By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides valuable data on the connectivity and chemical environment of atoms within a molecule. azolifesciences.com For this compound, the linear C-Zn-C geometry in the gas phase has been confirmed by other methods, and NMR in solution is consistent with this structure. nih.gov The technique is particularly powerful for studying the formation of adducts and for elucidating reaction mechanisms involving this compound. researchgate.netacs.org

Low-temperature NMR spectroscopy is an indispensable tool for studying thermally sensitive or transient species, such as reaction intermediates and coordination adducts of this compound. nih.govd-nb.info By cooling the sample, it is possible to slow down dynamic processes like ligand exchange or conformational changes, allowing for the observation of distinct signals for species that would otherwise be averaged at room temperature. d-nb.info This technique has been instrumental in characterizing transient intermediates in reactions involving this compound, providing crucial evidence for proposed reaction pathways. wgtn.ac.nzresearchgate.net For instance, low-temperature NMR has been used to study the structure of copper complexes involved in the conjugate addition of this compound to enones. researchgate.net

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cas.cznih.gov These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.comksu.edu.sa

The analysis of the vibrational spectra of this compound has provided key insights into its structure. The observation of specific vibrational modes is consistent with a linear C-Zn-C arrangement. aip.org DFT calculations have been employed to assign the vibrational spectra of this compound and its complexes with nitrogen-containing ligands, helping to establish the locations of metal-nitrogen stretching motions. utoronto.canrcresearchpress.comresearchgate.net

Studies on adducts of dialkylzincs, such as diethylzinc (B1219324) with pyridine (B92270), have revealed the phenomenon of rotational isomerism at low temperatures, which can be detected through vibrational spectroscopy. researchgate.net This indicates that different stable conformations of the adduct can coexist. The table below summarizes key vibrational frequencies for this compound.

Vibrational ModeFrequency (cm⁻¹)Spectroscopy
C-Zn Stretching (asymmetric)~613Infrared
C-Zn Stretching (symmetric)~514Raman
CH₃ Rocking~670Infrared/Raman
CH₃ Deformation (symmetric)~1170Infrared/Raman
CH₃ Stretching (symmetric)~2880Infrared/Raman
CH₃ Stretching (asymmetric)~2950Infrared/Raman

Note: Frequencies are approximate and can vary with phase and complexation.

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule or complex. up.ac.zathermofisher.com While this compound itself does not show significant absorption in the visible region, its coordination complexes often exhibit charge-transfer bands that are useful for their characterization. aip.orgmdpi.com The formation of a complex between this compound and a ligand can lead to new absorption bands or shifts in the ligand's own electronic transitions. up.ac.za For example, the UV/Vis absorption spectra of zinc(II) complexes with various organic ligands have been studied to understand their electronic properties and potential applications in materials like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The position and intensity of these absorption bands provide information about the electronic structure of the complex. libretexts.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and the fragmentation pattern can provide structural information. For this compound, mass spectrometry can confirm its identity and assess its purity by detecting the parent molecular ion and any potential impurities. nih.gov The technique is also invaluable for identifying the products of reactions involving this compound.

High Resolution Electron Energy Loss Spectroscopy (HREELS) in Surface Studies

High Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to investigate the vibrational modes of adsorbates on a substrate, providing insight into surface reactions and chemical transformations. scientaomicron.com In the context of this compound, HREELS has been instrumental in elucidating its decomposition mechanism on semiconductor surfaces, which is critical for processes like Metal-Organic Chemical Vapor Deposition (MOCVD).

Studies on the interaction of this compound with a silicon Si(100)-2x1 surface have utilized HREELS in conjunction with temperature programmed desorption (TPD). aip.orgaip.org These investigations revealed that this compound dissociates on the silicon surface at temperatures below 400 K. aip.orgaip.orgscite.ai The dissociation process results in the formation of zinc metal and surface-bound methyl groups. aip.orgaip.org As the temperature is increased, the zinc metal desorbs completely by 600 K, leaving only the methyl groups on the surface. aip.orgaip.org

HREELS data indicates that the surface-bound methyl groups undergo complete dehydrogenation at temperatures above 700 K. aip.orgaip.org This process produces molecular hydrogen and results in the deposition of carbon on the silicon surface. aip.orgaip.org For higher initial surface coverages of this compound, the detection of methyl radicals and acetylene (B1199291), in addition to the dehydrogenation products, suggests more complex decomposition pathways can occur. aip.orgaip.org The hydrogen desorption temperature was also observed to increase in correlation with the amount of carbon deposited on the surface. aip.orgaip.org

The HREELS experimental setup typically involves a highly monochromatized electron beam (with an energy distribution of a few meV) directed at the sample surface inside an ultra-high vacuum chamber. uni-heidelberg.de The inelastically scattered electrons, which have lost energy by exciting molecular vibrations on the surface, are detected by an analyzer, generating a vibrational spectrum of the surface species. scientaomicron.comuni-heidelberg.de

Secondary Ion Mass Spectrometry (SIMS) for Diffusion Profile Analysis

Secondary Ion Mass Spectrometry (SIMS) is a powerful analytical technique used for depth profiling and determining the elemental and isotopic composition of the near-surface region of a solid. nasa.govgfz.de The method involves sputtering the sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the sample. gfz.de These secondary ions are then directed into a mass spectrometer, where they are separated by their mass-to-charge ratio, allowing for the creation of a concentration profile as a function of depth. fraunhofer.de SIMS is characterized by its high sensitivity, with detection limits in the parts-per-billion range for many elements. gfz.de

In studies involving this compound, SIMS is primarily used to analyze the diffusion profiles of zinc in semiconductor materials. researchgate.net this compound often serves as a zinc source for doping processes in the manufacturing of electronic and photonic devices. researchgate.netnih.gov For instance, the effects of phosphorus pressure during zinc diffusion into Indium Phosphide (B1233454) (InP) using a this compound source have been investigated using SIMS. researchgate.net The resulting depth profiles provide quantitative data on the concentration and penetration depth of the zinc dopant, which is crucial for controlling the properties of the semiconductor device. fraunhofer.deresearchgate.net The depth resolution of SIMS can be on the order of a few nanometers, enabling detailed characterization of diffusion gradients and interfaces. gfz.defraunhofer.de

Crystallographic Analysis of this compound and Its Adducts

Despite its long history and widespread use, the solid-state structure of this compound remained unknown for many years. nih.gov Recent studies combining X-ray crystallography and density functional theory have revealed that this compound exhibits a rich solid-phase behavior, including polymorphism. nih.govrsc.org

This compound exists in at least two polymorphic forms, which undergo a reversible, enantiotropic phase transition at approximately 180 K. nih.gov The high-temperature phase is designated α-Me2Zn, and the low-temperature phase is β-Me2Zn. nih.gov

α-Dimethylzinc: The crystal structure of the high-temperature phase, α-Me2Zn, was determined from a single crystal grown at 200 K. It crystallizes in a tetragonal unit cell and exhibits two-dimensional disorder. nih.gov

β-Dimethylzinc: Upon cooling below 180 K, α-Me2Zn transforms into the low-temperature phase, β-Me2Zn. A single crystal of this phase was obtained by annealing a polycrystalline sample at 150 K. nih.gov The structure of β-Me2Zn is ordered. rsc.org

In both polymorphic forms, the this compound molecules maintain a linear C-Zn-C coordination. nih.gov The packing of these molecules in the crystal is governed by weak intermolecular van der Waals forces. nih.gov

Table 1: Crystallographic Data for this compound Polymorphs. nih.gov
PhaseTemperatureCrystal SystemKey Structural Feature
α-Me₂Zn> 180 KTetragonalTwo-dimensional disorder
β-Me₂Zn< 180 KMonoclinicOrdered structure

This compound is a moderately soft Lewis acid and readily forms adducts with a variety of Lewis bases, particularly those containing nitrogen or oxygen donor atoms. nih.govnih.gov The formation of these adducts can significantly alter the reactivity and stability of this compound, often making it less pyrophoric and easier to handle. nih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structures of these adducts in the solid state. uu.nl

Numerous adducts of this compound have been synthesized and characterized using this technique. Examples include:

Ether Adducts: The adducts formed with bidentate ethers such as [Me2Zn(1,4-dioxane)] and [Me2Zn(1,2-dimethoxyethane)] have been structurally characterized. researchgate.net The 1,4-dioxane (B91453) adduct is polymeric in the solid state with bridging dioxane ligands, while the 1,2-dimethoxyethane (B42094) adduct is a monomeric complex with a chelating ligand. researchgate.net

Thioether Adducts: The structure of the [Me2Zn(1,4-thioxane)] adduct has also been determined, revealing a polymeric structure. researchgate.net

Triazine Adducts: An adduct of this compound with 1,3,5-trimethylhexahydro-1,3,5-triazine, with the formula (CH₃)₂Zn({CH₂NMe}₃)₂, has been prepared and characterized by single-crystal X-ray methods. rsc.org

Amine Adducts: this compound forms adducts with various macrocyclic amines, and their structures have been investigated through X-ray diffraction. ugr.es

These studies provide crucial information on the coordination environment of the zinc atom and the nature of the zinc-ligand interaction.

Structural studies, primarily from gas-phase electron diffraction and solid-state X-ray crystallography, provide detailed information on the coordination geometries and bond parameters of this compound and its derivatives.

In its free state (gas or solid), the this compound molecule features a linear C-Zn-C arrangement. nih.gov The zinc atom is two-coordinate with sp hybridization. The Zn-C bond length in the gas phase is approximately 1.93 Å. acs.org

Upon formation of an adduct, the coordination number of the zinc atom increases, leading to significant changes in the coordination geometry. The C-Zn-C framework, which is linear in free this compound, becomes bent. For example:

In the ether adducts [Me2Zn(1,4-dioxane)] and [Me2Zn(1,2-dimethoxyethane)], the C-Zn-C bond angles are widened to 152.0(3)° and 154.5(2)°, respectively. researchgate.net This deviation from linearity indicates a moderately weak interaction between the this compound and the ether ligand. researchgate.net

In the (CH₃)₂ZnCl⁻ anion, formed by the attachment of a chloride ion, the C-Zn-C bond angle is significantly bent to 138.53°. nih.gov In the corresponding lithium and sodium salts, (CH₃)₂ZnClLi and (CH₃)₂ZnClNa, the angles are 145.94° and 143.71°, respectively. nih.gov

The Zn-C bond lengths can also be affected. In the (CH₃)₂ZnCl⁻ anion, the Zn-C bonds are slightly elongated to 2.020 Å compared to the 1.952 Å in the parent this compound molecule. nih.gov

Table 2: Selected Bond Parameters for this compound and its Adducts.
CompoundC-Zn-C Angle (°)Zn-C Bond Length (Å)Reference
This compound (gas phase)180~1.93 acs.org
[Me₂Zn(1,4-dioxane)]152.0(3)Not specified researchgate.net
[Me₂Zn(1,2-dimethoxyethane)]154.5(2)Not specified researchgate.net
(CH₃)₂ZnCl⁻138.532.020 nih.gov
(CH₃)₂ZnClLi145.942.059 nih.gov
(CH₃)₂ZnClNa143.711.976 nih.gov

Gas-Phase Structural Determination Methods

The molecular structure of volatile compounds like this compound can be precisely determined in the gas phase using techniques such as gas-phase electron diffraction (GED) and high-resolution rotational spectroscopy (microwave spectroscopy). uu.nluio.no These methods have been fundamental in establishing the definitive structure of this compound, free from the intermolecular interactions present in the solid state. uu.nl

Gas-phase electron diffraction studies have conclusively shown that this compound exists as a monomeric molecule with a linear C-Zn-C skeleton. nih.govuio.no This linearity is a hallmark of dialkylzinc compounds where the alkyl groups are not sterically bulky. nih.gov

More recently, high-resolution spectroscopic techniques have been employed to study this compound and related species in the gas phase. acs.orgnih.gov For example, the methylzinc hydride molecule (HZnCH₃), synthesized in the gas phase from the reaction of this compound with hydrogen, was identified and structurally characterized through its pure rotational spectrum. acs.orgnih.gov The analysis of its rotational transitions, measured using Fourier transform microwave and millimeter/submillimeter direct-absorption techniques, confirmed a C₃ᵥ symmetry for the molecule. acs.orgnih.gov Such studies provide highly precise bond lengths and angles, offering a deep understanding of the molecule's structure and bonding. acs.org

Theoretical and Computational Investigations of Dimethylzinc Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic nature and geometric arrangement of dimethylzinc and its derivatives. Methodologies ranging from Density Functional Theory (DFT) to high-level ab initio calculations have been applied to unravel the complexities of its chemistry.

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and geometry of this compound and its complexes due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations have been instrumental in confirming the linear C-Zn-C structure of this compound in the gas phase. nih.gov

Various DFT functionals and basis sets have been employed in these studies. For instance, the B3LYP hybrid functional is commonly used for geometry optimizations and vibrational spectra calculations. researchgate.netresearchgate.netnrcresearchpress.com In a study on the solid-state structures of this compound, dispersion-corrected DFT was utilized to accurately model the weak intermolecular interactions that govern its crystal packing. nih.gov Another study on the reaction of this compound with nitric oxide employed the B3LYP functional with the DGDZVP basis set. researchgate.net The M06-2X functional combined with the 6-31G* basis set has also been used to calculate the geometry and vibrational frequencies of this compound. nist.gov

DFT calculations have also been applied to more complex systems involving this compound. For example, the structures and vibrational spectra of complexes between this compound and bidentate nitrogen ligands such as o-phenanthroline (PHEN), 2,2′-bipyridine (BIPY), and tetramethylethylenediamine (TMED) have been successfully calculated using DFT methods. researchgate.netnrcresearchpress.com These studies help in understanding the nature of the coordinate bonds and the structural changes upon complexation. Furthermore, DFT has been used to study the electronic properties of PdZn surface alloys, providing insights into their catalytic activity. rsc.org

Table 1: Examples of DFT Functionals and Basis Sets Used in this compound Studies

Study Focus DFT Functional Basis Set Reference
Solid-State Structure Dispersion-Corrected DFT - nih.gov
Reaction with Nitric Oxide B3LYP DGDZVP researchgate.net
Geometry and Vibrational Frequencies M06-2X 6-31G* nist.gov
Complexes with N-ligands B3LYP - researchgate.netnrcresearchpress.com
Gas-Phase Radical Reactions B3LYP 6-31G(d), 6-311+G(d,p) wayne.edu

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more accurate energy calculations and mechanistic elucidations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide a higher level of theory that can be crucial for understanding complex reaction pathways. wayne.eduubc.ca

For example, a combination of DFT and ab initio methods was used to study the formation of decamethyldizincocene from the reaction between decamethylzincocene and diethylzinc (B1219324). ubc.ca In this study, geometries were optimized at the B3LYP level, and then single-point energy calculations were performed using the more accurate MP2 method. ubc.ca This approach leverages the efficiency of DFT for geometry optimization and the accuracy of ab initio methods for energetics.

Ab initio calculations have also been critical in studying the gas-phase reactions relevant to the chemical vapor deposition (CVD) of zinc oxide from diethylzinc (a close relative of this compound). wayne.edu In that work, energetics were computed at the high CCSD(T)/6-311+G(d,p) and MP2/6-311+G(3df,2p) levels of theory to obtain reliable enthalpy and free energy data. wayne.edu Similarly, advanced ab initio electronic structure methods have been used to investigate the stabilization of this compound through the formation of salts, providing detailed insights into the electronic structure of the resulting anions. acs.orgresearcher.life The use of these high-level methods is essential for accurately describing electron correlation effects, which can be significant in organometallic systems. duke.edu

Energetics and Thermodynamics of this compound Reactions

Understanding the energetics and thermodynamics of reactions involving this compound is key to predicting their feasibility and outcomes. Computational chemistry provides a powerful framework for calculating reaction energies, free energies, and the energy barriers associated with reaction pathways.

The change in Gibbs free energy (ΔG) determines the spontaneity of a chemical reaction under constant temperature and pressure. libretexts.org It is calculated from the change in enthalpy (ΔH) and the change in entropy (ΔS) using the equation ΔG = ΔH - TΔS. libretexts.orgstudymind.co.ukyoutube.com Computational methods allow for the calculation of these thermodynamic quantities for reactions involving this compound.

For instance, the Gibbs free energy for the attachment of a Cl⁻ ion to this compound to form the (CH₃)₂ZnCl⁻ anion at room temperature was calculated to be -22.88 kcal/mol, indicating a thermodynamically favorable process. acs.org The corresponding reaction energy (ΔEr) was -28.37 kcal/mol. acs.org Subsequent reactions to form salts, such as (CH₃)₂ZnClLi and (CH₃)₂ZnClNa, were also found to be highly favorable, with calculated Gibbs free energies of -131.92 and -108.90 kcal/mol, respectively. acs.org Furthermore, the thermodynamic stability of these salts against fragmentation back to this compound and the corresponding metal halide was confirmed by positive Gibbs free energy values for the reverse reactions. acs.org

Table 2: Calculated Thermodynamic Data for this compound Reactions at 298.15 K

Reaction ΔG (kcal/mol) ΔEr (kcal/mol) Reference
Zn(CH₃)₂ + Cl⁻ → (CH₃)₂ZnCl⁻ -22.88 -28.37 acs.org
(CH₃)₂ZnCl⁻ + Li⁺ → (CH₃)₂ZnClLi -131.92 -141.49 acs.org
(CH₃)₂ZnCl⁻ + Na⁺ → (CH₃)₂ZnClNa -108.90 -117.80 acs.org
(CH₃)₂ZnClLi → Zn(CH₃)₂ + LiCl +10.99 - acs.org
(CH₃)₂ZnClNa → Zn(CH₃)₂ + NaCl +9.19 - acs.org

To understand the kinetics of a reaction, it is essential to characterize the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. acs.org The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. Computational methods are widely used to locate and characterize transition states and calculate their associated activation barriers. scispace.com

For example, in the reaction of this compound with nitric oxide, a transition state for the conversion between an open and a closed structure of the product was identified, with a calculated activation barrier of 94.9 kJ mol⁻¹. researchgate.net In studies of zinc carbenoid-mediated reactions, which can involve dialkylzinc reagents, activation barriers for different mechanistic pathways have been calculated to determine the most likely reaction route. nih.gov For instance, the activation barrier for a carbenoid delivery step was found to be significantly higher for an intramolecular pathway compared to intermolecular pathways. nih.gov In another study, the activation barrier for a rotation step in a reaction intermediate was calculated to be a low 31 kJ/mol, suggesting it is easily surmountable. nih.gov

Calculations on the reaction of diethylzinc with water, a process analogous to what might occur with this compound, revealed that the activation barrier for hydrolysis is significantly lowered by the presence of a second water molecule. wayne.edu It was also found that the addition of a hydroxyl radical to diethylzinc proceeds without a barrier. wayne.edu These findings highlight the power of computational chemistry in revealing detailed mechanistic insights and identifying rate-limiting steps in complex reaction sequences. wayne.edu

Modeling of Spectroscopic Properties and Vibrational Frequencies

Computational modeling is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational frequencies observed in infrared (IR) and Raman spectra. By calculating these properties, a direct comparison with experimental data can be made, which aids in the assignment of spectral features and the validation of calculated structures. smu.edu

Calculated vibrational frequencies for this compound have been reported using various levels of theory. For example, using the M06-2X functional and the 6-31G* basis set, the vibrational frequencies of this compound have been computed. nist.gov These calculations provide a detailed picture of the normal modes of vibration, including stretching and bending motions of the methyl groups and the C-Zn-C skeleton. nist.govaip.org A normal coordinate analysis based on experimental IR and Raman spectra has also been performed to deduce valence-type force constants, which provide information about bond strengths. aip.org

DFT calculations have also been successfully applied to predict the vibrational spectra of this compound complexes. researchgate.netnrcresearchpress.com For complexes with bidentate nitrogen ligands, these calculations helped to establish the locations of the metal-nitrogen stretching modes, which were previously unknown. researchgate.netnrcresearchpress.com The agreement between calculated and experimental spectra can provide confidence in the predicted molecular structures. researchgate.net The modeling of vibrational frequencies is not only important for fundamental characterization but also for understanding the behavior of these compounds in various applications, such as in the electronics industry where they might be used as precursors. researchgate.netnrcresearchpress.com

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (M06-2X/6-31G*)

Mode Number Symmetry Frequency (cm⁻¹) Description Reference
2 A1' 1273 Symmetric CH₃ deformation nist.gov
3 A1' 528 Symmetric Zn-C stretch nist.gov
5 A2" 3066 Asymmetric C-H stretch nist.gov
6 A2" 1271 Asymmetric CH₃ deformation nist.gov
7 A2" 628 Asymmetric Zn-C stretch nist.gov
10 E' 724 CH₃ rock nist.gov

Frequencies are unscaled.

Computational Studies on Stabilization Mechanisms and Adduct Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of highly reactive organometallic compounds like this compound. These theoretical investigations provide deep insights into the mechanisms by which this compound can be stabilized and how it forms adducts with other molecules, which is crucial for its application in synthesis and materials science.

Stabilization via Anion and Salt Formation

One novel pathway explored for the stabilization of the pyrophoric this compound molecule is through the formation of anions and subsequently stable salts. nih.gov Computational studies have investigated the interaction of this compound with a chloride anion (Cl⁻), followed by neutralization with an alkali metal cation. nih.gov The attachment of a chloride ion to the neutral this compound molecule is a highly favorable process that results in the formation of the hypercoordinated (CH₃)₂ZnCl⁻ anion. nih.gov

DFT calculations reveal significant changes in the geometry of the this compound moiety upon anion formation. In the isolated (CH₃)₂ZnCl⁻ anion, the typically linear C−Zn−C structure of this compound becomes bent, with a calculated C−Zn−C bond angle of 138.53°. nih.gov The Zn−C bonds are slightly elongated by approximately 0.067 Å compared to the free this compound molecule. nih.gov The process is further stabilized by the formation of a salt through the introduction of a lithium (Li⁺) or sodium (Na⁺) cation. The Gibbs free energy values for these neutralization reactions are significantly negative, indicating a strong thermodynamic driving force for salt formation. nih.gov

Table 1: Calculated Thermodynamic Data for the Stabilization of this compound via Anion and Salt Formation at 298.15 K nih.gov
ReactionCalculated Gibbs Free Energy of Reaction (ΔGᵣ) (kcal/mol)
(CH₃)₂Zn + Cl⁻ → (CH₃)₂ZnCl⁻Data Not Specified in Source
(CH₃)₂ZnCl⁻ + Li⁺ → (CH₃)₂ZnClLi-131.92
(CH₃)₂ZnCl⁻ + Na⁺ → (CH₃)₂ZnClNa-108.90

Adduct Formation with Lewis Bases

This compound is a moderately soft Lewis acid and readily forms adducts with a variety of Lewis bases. nih.gov Computational studies have been extensively used to determine the structure and stability of these adducts. The interaction with bidentate ligands containing heteroatoms like nitrogen, oxygen, and sulfur has been a particular focus. acs.org

These studies classify ligands into two types: 'A-type' ligands with an acidic proton (e.g., -OH or -NH group) and 'B-type' ligands without one (e.g., tertiary amines or ethers). acs.org DFT calculations show that the formation of an adduct from an A-type ligand, which involves the loss of methane (B114726) and the formation of a covalent Zn-ligand bond, is significantly more exothermic than the formation of a simple dative adduct with a B-type ligand. acs.orgresearchgate.net For instance, the enthalpy of formation for the adduct with 2-aminoethanol (an A-type ligand) is calculated to be around -21 to -22 kcal/mol, whereas for the adduct with tetramethylethylenediamine (TMEDA, a B-type ligand), it is only -8.6 kcal/mol. acs.org These calculations have established a stability order for the resulting complexes based on the heteroatoms present in the ligand. acs.orgresearchgate.net In the formed adducts, the zinc center typically adopts a pseudo-tetrahedral coordination geometry. researchgate.net

Table 2: Calculated Stability of this compound Adducts with Different Bidentate Ligands acs.org
Ligand TypeExample LigandAdduct TypeCalculated Enthalpy of Formation (ΔE_f) (kcal/mol) at B3LYP Level
A-type (Acidic)2-AminoethanolA·ZnMe-22.7
B-type (Non-acidic)Tetramethylethylenediamine (TMEDA)B·ZnMe₂-8.6
B-type (Non-acidic)β-amino etherB·ZnMe₂~-8.0
B-type (Non-acidic)1,2-Dimethoxyethane (B42094)B·ZnMe₂No catalysis observed

Computational methods have also been applied to understand the role of this compound adducts as intermediates in catalytic reactions. For example, in certain nickel-catalyzed three-component coupling reactions, a proposed mechanism involves a novel interaction between Ni(0) and this compound, which was investigated using the B3LYP density functional method. wayne.edu The formation of such adducts can alter the electronic properties and reactivity of the metal center, facilitating subsequent steps in a catalytic cycle. wayne.educhinesechemsoc.org

Reactivity and Reaction Mechanisms of Dimethylzinc

Fundamental Reaction Pathways of Dimethylzinc

This compound readily undergoes ligand exchange and redistribution reactions, a common trait for organometallic compounds. These reactions involve the transfer of alkyl groups between metal centers. For instance, this compound can exchange its methyl ligands with other organometallic compounds. A notable example is the reaction between tris(2-mercapto-1-t-butylimidazolyl)hydroborato cadmium methyl, [TmBut]CdMe, and this compound (Me2Zn), which rapidly yields [TmBut]ZnMe and dimethylcadmium (B1197958) (Me2Cd). nih.gov A similar exchange occurs between [TmBut]HgMe and Me2Zn, producing [TmBut]ZnMe and Me2Hg. nih.gov

These redistribution reactions, often referred to as Schlenk-type equilibria, are also observed between bis(tris(2-mercapto-1-t-butylimidazolyl)hydroborato)zinc, [TmBut]2Zn, and Me2Zn to form [TmBut]ZnMe. nih.gov Such exchanges are not limited to sulfur-donor ligands; they also occur with tris(pyrazolyl)hydroborato ligands. nih.gov

In the context of metalorganic vapor-phase epitaxy (MOVPE), ligand exchange reactions between precursors can significantly impact the composition of the resulting materials. For example, when growing cadmium zinc telluride (CdZnTe) using dimethylcadmium (DMCd) and diethylzinc (B1219324) (DEZn), exchange reactions in the gas phase produce this compound (DMZn), methylethylzinc (MEZn), methylethylcadmium (MECd), and diethylcadmium (B3343991) (DECd). ucla.edu The differing decomposition temperatures of these species lead to non-uniform film composition. ucla.edu Similar ligand exchange phenomena have been observed during the MOVPE of Indium Gallium Arsenide (InGaAs) using trimethylindium (B1585567) (TMIn) and triethylgallium (B73383) (TEGa), which results in the formation of various mixed-alkyl species. ucla.edu

Table 1: Examples of this compound Ligand Exchange Reactions

Reactants Products Context/Observation Reference
[TmBut]CdMe + Me2Zn [TmBut]ZnMe + Me2Cd Facile ligand redistribution between cadmium and zinc centers. nih.gov
[TmBut]HgMe + Me2Zn [TmBut]ZnMe + Me2Hg Ligand exchange also observed between mercury and zinc centers. nih.gov
[TmBut]2Zn + Me2Zn [TmBut]ZnMe Schlenk-type redistribution reaction. nih.gov
DMCd + DEZn DMZn, MEZn, MECd, DECd Gas-phase exchange during MOVPE of CdZnTe. ucla.edu
TMIn + TEGa MDEIn, DEMIn, MDEGa, DMEGa, TMGa Gas-phase exchange during MOVPE of InGaAs. ucla.edu

As a Lewis acidic compound, this compound readily forms adducts with a variety of Lewis basic donor ligands. researchgate.net The zinc atom in this compound is electron-deficient and can accept electron pairs from donor atoms like nitrogen, phosphorus, and oxygen. This coordination chemistry has been extensively studied, revealing the formation of stable intermolecular and intramolecular complexes. researchgate.net

The interaction with ethers is exemplified by the formation of a tetrahydrofuran (B95107) (THF) adduct. In some reactions, instead of the expected methylation, the addition of a THF molecule to the substrate is observed, highlighting the formation of a this compound-THF adduct as a key intermediate. acs.orgnih.gov

The coordination of this compound with phosphine (B1218219) ligands is also well-established in the field of catalysis. uevora.ptacs.org Phosphoramidite ligands, for instance, are used in copper-catalyzed conjugate additions of dialkylzinc reagents, where the phosphine moiety coordinates to the metal center. acs.org Similarly, N-heterocyclic carbenes (NHCs), which are strong donor ligands, have been studied in conjunction with transition metal catalysts and organoboron reagents, showcasing the broad scope of ligand coordination in modern synthesis. uevora.pt

Amine ligands also form stable adducts with this compound. The development of chiral amines is a significant area of research, and many synthetic approaches involve the coordination of amine derivatives to metal centers, including zinc. uevora.pt

The formation of adducts and the associated ligand exchange reactions are governed by both thermodynamic and kinetic factors. The position of the equilibrium in these reactions can be profoundly influenced by small changes in reaction conditions such as temperature and concentration. uu.nl

In ligand exchange reactions involving organometallic compounds, the activation energies are often low. For instance, in studies of ligand exchange between triethylgallium (TEGa) and trimethylindium (TMIn), the apparent activation energy for the exchange was found to be less than 10 kcal/mol. ucla.edu This low kinetic barrier allows for rapid ligand redistribution, even at reduced temperatures. ucla.edu

The thermodynamic stability of the various species in equilibrium determines the final product distribution. In the MOVPE of InGaAs, the ligand exchange between TEGa and TMIn leads to the formation of trimethylgallium (B75665) (TMGa), which is thermally more stable. ucla.edu This stability difference results in a low incorporation of gallium at certain deposition temperatures, as the more reactive indium compounds decompose while TMGa remains largely unreacted. ucla.edu

The stabilization of reactive species like this compound can also be considered from a thermodynamic perspective. Theoretical studies have shown that the attachment of a chloride ion to this compound to form the [(CH3)2ZnCl]- anion is a thermodynamically favorable process, with a Gibbs free reaction energy of -22.88 kcal/mol at room temperature, and occurs without a kinetic barrier. nih.gov This highlights the strong thermodynamic driving force for adduct formation with suitable anions.

Table 2: Thermodynamic and Kinetic Features of this compound Adduct Formation and Ligand Exchange

Feature Observation Implication Reference
Kinetics Low apparent activation energy (<10 kcal/mol) for ligand exchange. Rapid exchange and redistribution of ligands, even at low temperatures. ucla.edu
Kinetics No kinetic barrier for the attachment of Cl- to this compound. Spontaneous formation of the adduct anion. nih.gov
Thermodynamics Product distribution in MOVPE is dependent on the relative thermal stabilities of the exchanged species. The final composition of the material is dictated by the thermodynamic stability of the organometallic precursors. ucla.edu
Thermodynamics The formation of the [(CH3)2ZnCl]- anion is highly exergonic (ΔG298r = -22.88 kcal/mol). Strong thermodynamic driving force for adduct formation with suitable Lewis bases. nih.gov

Adduct Formation and Lewis Acidity with Donor Ligands (e.g., Amines, Phosphines, Ethers)

Radical Reactions Initiated or Mediated by this compound

The role of this compound as a radical initiator was discovered unexpectedly. In 2001, while investigating the copper-catalyzed asymmetric addition of this compound to N-sulfonyl imines in tetrahydrofuran (THF), researchers observed the formation of a THF adduct in high yield instead of the anticipated methyl adduct. acs.orgnih.govresearchgate.net This surprising result prompted further investigation, which revealed that a trace amount of air was necessary for the reaction to proceed, suggesting the involvement of radical intermediates. acs.orgnih.gov

This initial discovery opened up a new area of research into this compound-mediated radical reactions. acs.org Subsequent studies demonstrated that this process was not limited to THF. This compound, in the presence of air, could initiate the radical addition of various ethers and even cycloalkanes to imines and other radical acceptors. acs.orgnih.gov For example, direct C-H bond cleavage from cycloalkanes could be achieved to generate cycloalkyl radicals, which then added to N-sulfonyl imines. acs.orgnih.gov

Further explorations showed that this compound was often a superior radical initiator compared to conventional initiators like dibenzoyl peroxide and triethylborane (B153662) under certain conditions. acs.orgnih.gov These findings have established this compound as a valuable tool for generating radical species under mild conditions, expanding the toolkit of synthetic chemists. nih.gov

The mechanism of radical initiation by this compound has been a subject of detailed investigation. The crucial role of air, specifically oxygen, pointed towards an autoxidation process. The proposed mechanism begins with the reaction of this compound with oxygen to generate a methyl radical (CH3•) and a methylperoxy radical (CH3OO•). kyoto-u.ac.jp The highly reactive methyl radical can then abstract a hydrogen atom from a suitable donor, such as the solvent (e.g., THF), to generate a new carbon-centered radical. kyoto-u.ac.jprsc.org This newly formed radical then participates in the subsequent addition reaction.

The proposed initiation steps are as follows:

Reaction with Oxygen: Me2Zn + O2 → Me• + MeOOZn•

Hydrogen Abstraction: Me• + R-H → CH4 + R•

This mechanism is supported by the observation that the reaction is inhibited in the absence of air and that controlled injection of air can sustain the reaction. acs.orgnih.gov

Further evidence for the involvement of peroxy species comes from experiments using peroxides as initiators. It was found that the radical reaction could also be initiated by this compound in the presence of tert-butyl hydroperoxide, even in the absence of air. kyoto-u.ac.jp This suggests the formation of an alkylperoxyzinc species, which then undergoes homolytic cleavage to generate the initiating radicals. kyoto-u.ac.jp The general mechanism of radical initiation by peroxides involves the homolytic cleavage of the weak oxygen-oxygen bond, typically induced by heat or light, to form two free radicals. numberanalytics.commasterorganicchemistry.com In the case of this compound, the reaction with a hydroperoxide likely forms a zinc peroxide intermediate that readily decomposes into radical species.

Table 3: Key Findings in the Mechanistic Investigation of this compound-Mediated Radical Initiation

Finding Experimental Observation Mechanistic Implication Reference
Role of Air Reaction requires a trace amount of air (oxygen) to proceed. Radical initiation occurs via reaction of this compound with oxygen (autoxidation). acs.orgnih.gov
Radical Generation A methyl radical is generated, which acts as a hydrogen atom transfer (HAT) agent. The methyl radical abstracts a hydrogen from the substrate (e.g., THF) to create the propagating radical. kyoto-u.ac.jprsc.org
Role of Peroxides The reaction can be initiated by tert-butyl hydroperoxide in the absence of air. Supports the involvement of peroxy species as key intermediates in the radical generation process. kyoto-u.ac.jp
Initiator Comparison This compound can be a more effective radical initiator than conventional ones like dibenzoyl peroxide or triethylborane for certain reactions. Highlights the unique reactivity of the this compound-air system. acs.orgnih.gov

Comparison with Other Radical Initiators

This compound has been identified as a highly effective radical initiator in various organic synthesis reactions. acs.orgnih.gov Its performance often surpasses that of conventional initiators. In many reactions, this compound has proven to be superior to initiators like dibenzoyl peroxide, diethylzinc, and triethylborane. acs.orgnih.gov

The advantage of this compound lies in its ability to generate the methyl radical, which is the least nucleophilic and least stable alkyl radical. core.ac.uk This characteristic, combined with the absence of a β-hydride, makes it particularly useful. core.ac.uk For instance, in the radical addition of tetrahydrofuran (THF) to N-sulfonyl imines, this compound provides excellent yields, whereas other dialkylzinc reagents like diethylzinc and diisopropylzinc (B128070) are less efficient and lead to the formation of significant amounts of alkyl adducts as byproducts. acs.orgcore.ac.uk Conventional initiators such as triethylborane and dibenzoyl peroxide have been shown to be completely inefficient in certain reactions where this compound succeeds. kyoto-u.ac.jp

The higher concentration of O-centered radical species in the this compound-air system, compared to diethylzinc-air, also contributes to its unique reactivity. core.ac.uk This is attributed to the relative instability of the forming methyl radical, which makes the reaction of O-centered radicals with this compound less favorable compared to their reaction with triethylborane or other dialkylzincs. core.ac.uk

Radical InitiatorRelative EfficiencyKey Characteristics/DisadvantagesReference
This compoundHigh / SuperiorGenerates highly reactive, non-nucleophilic methyl radicals; no β-hydride. acs.orgnih.govcore.ac.uk
DiethylzincLess EfficientProduces ethyl adduct byproducts; can act as a hydride donor. acs.orgcore.ac.uk
DiisopropylzincLess EfficientProduces isopropyl adduct byproducts; acts as a hydride donor. core.ac.uk
TriethylboraneInefficient / Less EfficientCan be inefficient for certain reactions; produces ethyl adducts. acs.orgkyoto-u.ac.jp
Dibenzoyl PeroxideInefficientTotally inefficient for some specific radical additions where this compound is effective. acs.orgkyoto-u.ac.jp

Surface Reactions and Decomposition Pathways

The thermal decomposition of this compound in the gas phase has been studied under various conditions, revealing its reaction mechanisms. In an inert carrier gas like helium (He) at atmospheric pressure, this compound decomposes primarily through homolytic fission of the zinc-carbon bonds. rsc.orgrsc.org This process is similar to its pyrolysis in a toluene (B28343) carrier, which acts as a radical scavenger. rsc.org Although homolytic fission is the main pathway, a small amount of methane (B114726) is also produced, which is believed to result from a radical attack on the this compound molecule. rsc.orgrsc.org

The decomposition occurs in two distinct steps, involving the sequential cleavage of the two methyl groups from the zinc atom. cdnsciencepub.com

The decomposition of this compound is a critical process in the deposition of zinc-containing thin films on semiconductor substrates.

On Si(100): Studies using temperature programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) show that this compound readily dissociates on a Si(100) surface at temperatures below 400 K. aip.orgaip.org This dissociation produces zinc metal and surface-bound methyl groups. aip.orgaip.org The zinc metal interacts weakly with the surface and desorbs completely by 600 K. aip.orgaip.org This leaves only the methyl groups on the silicon surface at higher temperatures, allowing for independent study of their subsequent reactions. aip.org

On GaAs(100): On the Ga-rich GaAs(100)-4x1 surface, this compound also adsorbs and decomposes at low temperatures (below 275 K) to form adsorbed zinc atoms and methyl species. colab.ws Similar to the Si(100) surface, the zinc atoms are weakly bound and desorb between 400 and 600 K. colab.ws The nature of the GaAs surface reconstruction influences the reaction. On the As-rich c(4x4) surface, this compound also dissociatively adsorbs to form adsorbed zinc and alkyl groups. aip.org

ParameterDecomposition on Si(100)Decomposition on GaAs(100) (Ga-rich)Reference
Dissociation Temperature&lt; 400 K&lt; 275 K aip.orgaip.orgcolab.ws
Initial ProductsAdsorbed Zn metal, surface methyl groupsAdsorbed Zn metal, surface methyl groups aip.orgaip.orgcolab.ws
Zn Desorption Temperatureby 600 K400 - 600 K aip.orgaip.orgcolab.ws
Primary Methyl Group FateComplete dehydrogenation (&gt;700 K)Desorption as methyl radicals (625 K) aip.orgaip.orgcolab.ws

Following the initial dissociation of this compound on semiconductor surfaces, the resulting methyl groups undergo further reactions.

On Si(100), the predominant decomposition pathway for the surface-bound methyl species is complete dehydrogenation, which occurs at temperatures greater than 700 K. aip.orgaip.org This process produces molecular hydrogen (H₂) and results in the deposition of carbon on the surface. aip.orgaip.orgscite.ai For higher initial coverages of this compound, the elimination of methyl radicals and the formation of acetylene (B1199291) are also observed as minor pathways. aip.orgaip.org

On GaAs(100) surfaces, the fate of the methyl groups is different. The primary reaction pathway for methyl groups on both Ga-rich and As-rich surfaces is desorption as methyl radicals. colab.wsaip.org On the Ga-rich surface, this occurs at 625 K. colab.ws A small fraction of the methyl groups can also undergo hydride transfer reactions at 575 K to produce gaseous methane. colab.ws On the As-rich surface, a minor dehydrogenation pathway exists, which forms adsorbed hydrogen atoms and deposits carbon, but the main elimination route remains the desorption of methyl radicals. aip.org

This compound is highly reactive and pyrophoric, exhibiting vigorous reactions with oxidizing agents.

Interaction with Water: this compound reacts violently with water, including moisture in the air or on skin. noaa.govnoaa.govwikipedia.org This rapid, exothermic reaction produces methane gas and zinc oxide. noaa.govgoogle.comnih.gov The generation of flammable methane makes this reaction particularly hazardous. noaa.govwikipedia.org

Interaction with Ozone and Oxygen: The reaction with oxygen and ozone is extremely energetic. This compound explodes in pure oxygen or ozone. noaa.govwikipedia.org In the gas phase, the reaction with ozone is initiated by the insertion of an oxygen atom into the zinc-carbon (Zn-C) bond. aip.orgaip.org This forms a methoxy (B1213986) methyl zinc complex (Me-Zn-OMe). aip.org Further reaction can lead to the formation of formaldehyde. aip.orgaip.org A very slow, controlled oxidation with trace amounts of air can yield methylzinc methoxide (B1231860) (CH₃ZnOCH₃). noaa.govwikipedia.org

Applications of Dimethylzinc in Organic Synthesis Research

Methylation Reactions

The transfer of a methyl group from dimethylzinc to an organic substrate is a fundamental transformation in organic synthesis. This process allows for the construction of more complex molecular frameworks and the introduction of a key structural motif found in numerous natural products and pharmaceutical agents.

Introduction of Methyl Groups into Organic Molecules

This compound serves as an effective methylating agent for a variety of electrophilic substrates. wikipedia.org It readily transfers its methyl groups to molecules such as carbonyl compounds and alkyl halides, facilitating the formation of new carbon-carbon bonds. wikipedia.org This reactivity is harnessed in the synthesis of complex organic molecules, including those with pharmaceutical and fine chemical applications. wikipedia.org For instance, the reaction of this compound with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. This transformation is a cornerstone of its utility in synthetic organic chemistry.

Stereoselective Methylation Reactions

A significant area of research in the application of this compound is its use in stereoselective methylation reactions. By employing chiral ligands, it is possible to control the three-dimensional arrangement of atoms in the product, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of chiral molecules, where biological activity is often dependent on a specific stereochemistry.

The asymmetric addition of this compound to aldehydes, in the presence of a chiral catalyst, is a well-established method for the synthesis of enantiomerically enriched secondary alcohols. wikipedia.orgrsc.org One of the pioneering examples of this reaction involves the use of the chiral amino alcohol, (-)-3-exo-(dimethylamino)isobornenol ((-)-DAIB)), as a catalyst for the methylation of benzaldehyde, affording the corresponding alcohol in high enantiomeric excess. wikipedia.org The reaction is believed to proceed through a dinuclear zinc complex containing the chiral ligand, the aldehyde, and the this compound. rsc.org

The success of this approach has led to the development of a wide array of chiral ligands for this transformation. For example, a dinuclear zinc catalytic system employing an azetidine-derived chiral ligand has been shown to be highly effective for the asymmetric methylation of various aromatic aldehydes, yielding chiral 1-hydroxyethyl derivatives with excellent enantioselectivities (up to 99% ee). rsc.orgthermofisher.com The electronic nature and the position of substituents on the aromatic aldehyde can influence the enantioselectivity of the reaction. thermofisher.com

The following table summarizes representative examples of the asymmetric methylation of aldehydes using this compound in the presence of various chiral ligands.

Table 1: Asymmetric Methylation of Aldehydes with this compound

Aldehyde Chiral Ligand/Catalyst System Product Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde (-)-DAIB 1-Phenylethanol High Up to 95 wikipedia.org
4-Methoxybenzaldehyde AzePhenol dinuclear zinc complex 1-(4-Methoxyphenyl)ethanol 95 98 rsc.org
2-Naphthaldehyde AzePhenol dinuclear zinc complex 1-(Naphthalen-2-yl)ethanol 92 99 rsc.org
2-Chlorobenzaldehyde AzePhenol dinuclear zinc complex 1-(2-Chlorophenyl)ethanol 94 99 rsc.org

Formation of Carbon-Carbon Bonds

Beyond simple methylation, this compound is a key reagent in the formation of carbon-carbon bonds through its addition to various unsaturated functional groups, including carbonyls and imines.

Alkylation of Carbonyl Compounds and Imines

The addition of the methyl group from this compound to carbonyl compounds is a fundamental method for the synthesis of alcohols. This reaction can be extended to imines, which are nitrogen analogues of aldehydes and ketones, to produce amines. The development of catalytic asymmetric versions of these reactions has been a major focus, enabling the synthesis of chiral alcohols and amines with high enantiopurity.

In the presence of chiral ligands, the addition of this compound to aldehydes and ketones proceeds with high enantioselectivity. wikipedia.org For example, chiral amino alcohols have been extensively used as catalysts for the enantioselective addition of this compound to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. wikipedia.org

Similarly, the asymmetric addition of this compound to imines provides a powerful route to chiral amines. The reactivity of the imine and the coordination to the zinc complex are critical factors for achieving high enantioselectivity. researchgate.net N-sulfonylimines have been identified as effective substrates for these reactions. For instance, in the presence of a chiral [2.2]paracyclophane-based N,O-ligand, acyl imines react with this compound to afford alkylated N-formamides in excellent yields and with high enantioselectivities. researchgate.net

The following table provides examples of the alkylation of imines with this compound.

Table 2: Alkylation of Imines with this compound

Imine Substrate Chiral Ligand/Catalyst Product Yield (%) Enantiomeric Excess (ee, %)
N-Benzoyl-p-toluenesulfonamide [2.2]Paracyclophane-based N,O-ligand N-(1-Phenylpropyl)formamide 95 96 researchgate.net
N-(4-Chlorobenzoyl)-p-toluenesulfonamide [2.2]Paracyclophane-based N,O-ligand N-(1-(4-Chlorophenyl)propyl)formamide 93 97 researchgate.net
N-(2-Naphthoyl)-p-toluenesulfonamide [2.2]Paracyclophane-based N,O-ligand N-(1-(Naphthalen-2-yl)propyl)formamide 96 95 researchgate.net

Alkynylation of Imines

This compound can mediate the addition of terminal alkynes to imines, providing a direct route to propargylic amines, which are valuable synthetic intermediates. nih.govorganic-chemistry.org This reaction can be performed by treating an aldimine with a mixture of a terminal alkyne and a this compound solution. nih.govorganic-chemistry.org Notably, this transformation often proceeds in the absence of an external activator. nih.govorganic-chemistry.org

The reaction is applicable to a range of aromatic and aliphatic aldimines. nih.govorganic-chemistry.org Research has shown that N-substituted imines, particularly those with sulfonyl protecting groups, are excellent substrates for this reaction. organic-chemistry.org A three-component synthesis has also been developed where an aldehyde, an amine, and a terminal alkyne are mixed in the presence of this compound to form the propargylic amine in situ. nih.govorganic-chemistry.org

Below are examples of the this compound-mediated alkynylation of imines.

Table 3: this compound-Mediated Alkynylation of Imines

Aldimine Alkyne Product Yield (%)
N-Benzylidene-4-methylbenzenesulfonamide Phenylacetylene N-(1,3-Diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide 98 organic-chemistry.org
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide Phenylacetylene N-(1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide 95 organic-chemistry.org
N-Cyclohexylidenemethanamine Phenylacetylene 1-Cyclohexyl-N-(phenylethynyl)methanamine 75 organic-chemistry.org
N-Benzylidene-4-nitrobenzenesulfonamide Phenylacetylene N-(1,3-Diphenylprop-2-yn-1-yl)-4-nitrobenzenesulfonamide 99 organic-chemistry.org

Cyclopropanation Reactions

This compound, often in conjunction with diiodomethane (B129776), is utilized in cyclopropanation reactions, most notably in variations of the Simmons-Smith reaction. tcichemicals.comwikipedia.org This reaction is a powerful method for the synthesis of cyclopropane (B1198618) rings from alkenes. The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

The classic Simmons-Smith reaction employs a zinc-copper couple with diiodomethane. tcichemicals.commasterorganicchemistry.com However, a modification developed by Furukawa involves the use of diethylzinc (B1219324) in place of the zinc-copper couple, which can lead to improved reactivity. tcichemicals.commdpi.com While diethylzinc is more commonly cited in the Furukawa modification, the principles are applicable to this compound as well. The reaction proceeds through a carbenoid species, which adds to the double bond of the alkene in a concerted fashion. masterorganicchemistry.com

The Simmons-Smith reaction and its modifications tolerate a wide range of functional groups and have been applied to the synthesis of complex molecules. mdpi.com Asymmetric versions of the Simmons-Smith reaction have also been developed using chiral ligands to induce enantioselectivity in the cyclopropanation of prochiral alkenes. For instance, chiral aziridine-phosphines have been shown to be effective catalysts in the asymmetric Simmons-Smith cyclopropanation of allylic alcohols using diethylzinc and diiodomethane, achieving high yields and enantioselectivities. mdpi.com

The following table illustrates the use of a dialkylzinc reagent in a modified Simmons-Smith cyclopropanation.

Table 4: Simmons-Smith Type Cyclopropanation using a Dialkylzinc Reagent

Alkene Reagents Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Cinnamyl alcohol Et₂Zn, CH₂I₂, Chiral Aziridine-Phosphine (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane 90 15:1 90 mdpi.com
(E)-3-Phenyl-2-propen-1-ol Et₂Zn, CH₂I₂, Chiral Aziridine-Phosphine (1R,2R)-2-((R)-1-Hydroxy-1-phenylethyl)cyclopropane 85 >20:1 88 mdpi.com
Geraniol Et₂Zn, CH₂I₂, Chiral Aziridine-Phosphine (1R,2R)-2-((E)-3,7-Dimethylocta-2,6-dien-1-yl)cyclopropane-1-methanol 78 10:1 85 mdpi.com

C(sp3)-H Bond Functionalization

The direct functionalization of ubiquitous yet inert C(sp3)−H bonds is a significant goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. beilstein-journals.orgresearchgate.net this compound has emerged as a noteworthy reagent in this field, primarily by acting as a radical initiator to facilitate the cleavage of C(sp3)−H bonds.

In a series of studies, this compound in the presence of air was found to be a superior initiator for radical reactions compared to conventional initiators like dibenzoyl peroxide or triethylborane (B153662). acs.org This system enables the direct cleavage of C−H bonds from cycloalkanes. The resulting cycloalkyl radicals can then be used as nucleophiles in subsequent reactions, such as addition to N-sulfonyl imines. acs.org For instance, the reaction between cyclohexane (B81311) and a N-sulfonyl imine, initiated by this compound and air, yields the corresponding α-cycloalkylated amine. This method is also applicable to ethers; tetrahydrofuran (B95107) (THF) can be functionalized at the C(sp3)-H bond adjacent to the oxygen atom and added to imines. acs.org

Theoretical studies have also shed light on the fundamental interactions between zinc and C-H bonds. The reaction between a zinc atom in an excited state and methane (B114726) (CH4) can lead to the insertion of the zinc atom into the C–H bond, forming methylzinc hydride (HZnCH3). acs.org While this involves a zinc atom rather than this compound directly, it underscores the capacity of zinc to activate strong C-H bonds, a principle that underlies the utility of its organometallic derivatives in synthesis.

The key findings in this compound-initiated C(sp3)-H functionalization are summarized below:

Substrate Reactant Initiator System Product Type Reference
CycloalkanesN-sulfonyl iminesThis compound, Air, BF3·OEt2α-Cycloalkylated amines acs.org
Ethers (e.g., THF)N-sulfonyl iminesThis compound, Airα-Alkoxy-substituted amines acs.org
MethaneZinc atom (excited state)-Methylzinc hydride acs.org

Intermolecular Additions to Unsaturated Systems

This compound is a versatile reagent for promoting intermolecular additions of various fragments across unsaturated bonds, such as carbon-carbon, carbon-nitrogen, and carbon-oxygen double and triple bonds. acs.orgnih.gov These reactions often proceed through radical pathways or via metal-mediated processes, tolerating a wide range of functional groups. acs.org

One significant application is the this compound-initiated radical addition to the carbon-nitrogen double bond of imines. acs.org In an unexpected discovery, the use of this compound with a trace amount of air in tetrahydrofuran (THF) as a solvent led to the addition of a THF radical to N-sulfonyl imines in excellent yield, rather than the expected methylation. acs.org This observation paved the way for developing a general method for the intermolecular addition of primary alkyl groups to N-sulfonyl imines. The process involves generating alkyl radicals from alkyl iodides, which then add to the imine. acs.org Asymmetric variations of this reaction have been developed using chiral N-sulfinyl imines, achieving high stereoselectivity. acs.org

This compound also mediates the enantioselective addition of terminal alkynes to the carbon-oxygen double bonds of 1,2-diketones. rsc.org In the presence of a chiral ligand, such as a perhydro-1,3-benzoxazine derived from (-)-8-aminomenthol, the reaction yields chiral tertiary propargylic alcohols. This method is effective for both aromatic and aliphatic 1,2-diketones, and in the case of unsymmetrical diketones, the addition proceeds with high regio- and enantioselectivity. rsc.org

Examples of these intermolecular addition reactions are highlighted in the table below:

Unsaturated System Added Fragment Mediator/Initiator Product Reference
N-sulfonyl imine (C=N)THF radicalThis compound, Airα-(Tetrahydrofuranyl)amine acs.org
N-sulfonyl imine (C=N)Primary alkyl radicalThis compound, Air, Cu(OTf)2α-Alkylated amine acs.org
1,2-Diketone (C=O)Terminal alkyneThis compound, Chiral ligandChiral tertiary propargylic alcohol rsc.org

Enabling Reagent in Complex Molecule Synthesis

This compound serves as a crucial reagent in the construction of complex organic molecules, including those with significant biological or material science applications. nih.gov Its utility stems from its role as a methylating agent and as a transmetalating agent in various catalytic cycles. nih.govwikipedia.org

Synthesis of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound plays a key role in the synthesis of fluorinated compounds, particularly in the highly enantioselective addition to fluorinated ketones. rsc.orgnih.gov

Research has demonstrated that the chiral diamine-catalyzed addition of this compound to ketones containing difluoromethyl (CF2X) or trifluoromethyl (CF3) groups proceeds in high yields and with excellent enantioselectivity. rsc.orgnih.gov For example, the reaction of this compound with various aryl trifluoromethyl ketones in the presence of a chiral diamine catalyst affords the corresponding fluorinated tertiary alcohols with up to 99% enantiomeric excess (ee). rsc.orgnih.gov This reaction provides a reliable method for creating chiral centers bearing a trifluoromethyl group, a common motif in pharmaceuticals.

The reaction conditions are typically mild, involving dichloromethane (B109758) as a solvent at low temperatures (e.g., -30 °C). rsc.orgnih.gov The high levels of stereocontrol are attributed to the formation of a well-defined transition state involving the chiral ligand, this compound, and the fluorinated ketone.

The table below summarizes the results for the enantioselective addition of this compound to various fluorinated ketones:

Fluorinated Ketone Catalyst Product Yield Enantiomeric Excess (ee) Reference
PhC(O)CF2HChiral diamineQuantitativeHigh rsc.orgnih.gov
PhC(O)CF3Chiral diamineHighUp to 99% rsc.orgnih.gov
PhC(O)CF2ClChiral diamineQuantitativeHigh rsc.orgnih.gov
PhC(O)CF2CF3Chiral diamine84%High rsc.orgnih.gov
Various ArC(O)CF3Chiral diamineHighHigh rsc.orgnih.gov

Dimethylzinc in Advanced Materials Science: Precursor Chemistry

Metalorganic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursor Development

In both MOCVD and ALD, the choice of precursor is paramount to controlling the growth, quality, and properties of the deposited films. Dimethylzinc is a well-established zinc source, valued for its ability to deliver zinc atoms to a substrate surface in a controlled manner. wikipedia.orgnih.gov Its high volatility allows for precise transport into the reaction chamber, a key requirement for achieving uniform and reproducible film growth. wikipedia.orgnih.gov

Growth of II-VI Semiconductor Thin Films (e.g., ZnO, ZnS, ZnSe, ZnTe)

This compound is extensively used in the MOCVD and ALD of II-VI compound semiconductors, which are materials with significant applications in optoelectronics, including light-emitting diodes (LEDs) and solar cells. wikipedia.orgnih.gov The growth of these materials involves the reaction of this compound with a group VI precursor on a heated substrate.

Zinc Oxide (ZnO): this compound, in combination with an oxygen source like tert-butanol (B103910) (tBuOH) or oxygen gas, is used to grow ZnO thin films. ereztech.comaip.orgresearchgate.net The properties of the resulting ZnO films are highly dependent on the deposition temperature. For instance, in plasma-enhanced ALD (PEALD), the growth per cycle of ZnO using this compound can increase with temperature before stabilizing. sci-hub.se Studies have shown that ZnO films grown by MOCVD using this compound can exhibit strong (0002) orientation. researchgate.net

Zinc Sulfide (B99878) (ZnS): The synthesis of ZnS thin films often involves the reaction of this compound with a sulfur source such as hydrogen sulfide (H₂S) or ditertiarybutyl sulfide. ereztech.comcore.ac.uk The growth temperature is a critical parameter, with photo-assisted MOCVD enabling lower deposition temperatures. core.ac.uk Both MOCVD and ALD methods utilizing this compound have been successful in producing ZnS films for applications like thin-film electroluminescent devices. frontiersin.orggoogle.com

Zinc Selenide (B1212193) (ZnSe): For ZnSe growth, this compound is typically co-reacted with a selenium precursor like hydrogen selenide (H₂Se). aip.orgscilit.com The photodissociation of this compound using an ArF laser has been studied to understand the gas-phase chemistry during the MOCVD process, which is crucial for controlling carbon incorporation and film quality. aip.org

Zinc Telluride (ZnTe): Homoepitaxial layers of ZnTe have been grown by MOCVD using this compound and a tellurium precursor such as diethyltelluride. aip.org The substrate orientation and temperature play a significant role in achieving smooth surface morphologies. aip.org

Research Findings on II-VI Semiconductor Growth using this compound
SemiconductorDeposition TechniqueCo-precursorGrowth Temperature (°C)Key FindingsReference
ZnOPEALDOxygen Plasma25 - 120Growth per cycle increased from 1.6 to 2.9 Å with temperature. Film resistivity decreased exponentially with increasing temperature. sci-hub.se
ZnOMOCVDtert-butanol150 - 600Two-step growth process yielded ZnO thin films on graphene layers. aip.org
ZnSMOVPEditertiarybutyl sulphide-Successful growth of ZnS on (100)GaAs substrates. ereztech.com
ZnSeMOCVDH₂Se-Studied photodissociation dynamics for improved film growth. aip.org
ZnTeMOVPEdiethyltelluride385 - 470Smooth epitaxial layers obtained on (100)ZnTe substrates. aip.org

Role as a p-Dopant Precursor for III-V Semiconductors (e.g., GaN, InP, GaAs)

This compound is a widely employed p-type dopant in the MOCVD growth of III-V semiconductors. wikipedia.orgnih.gov Introducing controlled amounts of this compound during the growth process incorporates zinc atoms into the crystal lattice, creating hole carriers and thus p-type conductivity.

Gallium Arsenide (GaAs): In the MOCVD of GaAs, this compound is a common p-type dopant source. vt.eduresearchgate.net The hole concentration in the GaAs layers can be precisely controlled by adjusting the this compound mole fraction, growth temperature, and trimethylgallium (B75665) (TMGa) mole fraction. vt.edu Research has shown that the hole concentration increases with higher this compound and TMGa mole fractions but decreases with increasing growth temperature. vt.edu

Indium Phosphide (B1233454) (InP): this compound is also utilized for p-type doping of InP and related alloys. iaea.orgnih.govoptica.org It has been successfully used as an in-situ p-dopant precursor during the particle-assisted growth of InP nanowires. iaea.orgnih.gov However, studies have noted that p-type doping with this compound can saturate at lower levels, potentially due to its influence on the nanowire growth rate. nih.gov

Gallium Nitride (GaN): While less common than for arsenides and phosphides, this compound can be used for p-doping of GaN. The ability to achieve effective p-type doping is crucial for the fabrication of GaN-based devices like blue LEDs and laser diodes.

Influence of this compound on p-Doping of III-V Semiconductors
SemiconductorDeposition TechniqueKey Doping Parameters and ObservationsReference
GaAsLow Pressure MOCVDHole concentration (10¹⁷ - 1.5x10²⁰ cm⁻³) controlled by DMZn mole fraction and growth temperature. Increased DMZn flow leads to higher hole concentration. vt.edu
InP NanowiresParticle-Assisted GrowthSuccessful in-situ p-doping demonstrated. Doping saturation observed at low levels, possibly linked to increased nanowire growth rate with higher DMZn molar fractions. nih.gov

Influence of this compound Purity and Vapor Pressure on Film Properties

The quality of semiconductor films grown using MOCVD and ALD is directly linked to the purity and vapor pressure of the precursors. dockchemicals.com High-purity this compound is essential to minimize the unintentional incorporation of impurities that can degrade the electrical and optical properties of the films. The vapor pressure of this compound, which is relatively high, determines its transport efficiency into the reactor. wikipedia.orgdockchemicals.com A stable and reproducible vapor pressure is crucial for maintaining consistent growth rates and doping levels throughout the deposition process. buzztech.in The temperature of the this compound bubbler must be carefully controlled to ensure a constant mole fraction of the precursor in the carrier gas. buzztech.in

Comparative Studies with Other Zinc Precursors

This compound is often compared with other zinc precursors, most notably diethylzinc (B1219324) (DEZn). The choice between these precursors can significantly impact the growth process and the resulting film properties.

In the context of ZnO growth, comparative studies have been conducted. ereztech.com For instance, in plasma-enhanced ALD, this compound has been shown to be less reactive with molecular oxygen and more thermally stable than diethylzinc, making it a promising precursor for semiconducting ZnO thin films. sci-hub.se The growth per cycle with this compound can be significantly higher than with diethylzinc under certain conditions. sci-hub.se

For p-type doping of III-V materials, both this compound and diethylzinc are used. ereztech.comnih.govaip.org The choice of precursor can affect the incorporation efficiency and the activation energy for the doping process. For example, in the MOCVD of GaAs, different activation energies have been reported for zinc doping using this compound and diethylzinc. aip.org In the growth of InP nanowires, diethylzinc has also been used as a p-dopant and its effects on growth rate and crystal structure have been studied in comparison to other dopants. lu.se

Comparison of this compound and Diethylzinc as Precursors
ApplicationPrecursorKey Differences and ObservationsReference
ZnO PEALDThis compound (DMZn)Less reactive with molecular oxygen, more thermally stable. Higher growth per cycle (2.9 Å) in the ALD window. sci-hub.se
Diethylzinc (DEZn)More commonly used but can be more reactive. Lower growth per cycle compared to DMZn under similar conditions.
p-doping of GaAs (MOCVD)This compound (DMZn)Reported activation energy of 4.0 eV for Zn doping. aip.org
Diethylzinc (DEZn)Reported activation energy of 3.3 eV for Zn doping.

Synthesis of Nanomaterials

The precise control offered by precursors like this compound extends to the burgeoning field of nanomaterials synthesis, where the properties of materials are highly dependent on their size and shape at the nanoscale.

Quantum Dot Synthesis (e.g., ZnO Quantum Dots)

This compound is a key reagent in the synthesis of zinc-based quantum dots (QDs), which are semiconductor nanocrystals that exhibit quantum mechanical properties. ZnO quantum dots, for example, have applications in bio-imaging, sensors, and UV lasers due to their unique optical properties. The synthesis often involves the controlled decomposition of this compound in the presence of an oxygen source under specific reaction conditions to nucleate and grow the nanocrystals. The use of this compound allows for a high degree of control over the size and size distribution of the resulting quantum dots, which in turn determines their photoluminescent properties. optica.org While detailed procedures vary, the fundamental principle relies on the clean and efficient delivery of zinc atoms by the this compound precursor to the growing nanocrystals.

Fabrication of Micro-LED Displays

This compound is a key precursor material in the manufacturing of Micro-Light Emitting Diode (Micro-LED) displays, a technology poised to succeed current display standards due to its superior brightness, contrast, efficiency, and lifespan. aixtron.com The compound's primary role is in the Metal-Organic Chemical Vapor Deposition (MOCVD) process, which is fundamental to creating the compound semiconductor materials that form the core of Micro-LEDs. aixtron.compmarketresearch.com

In this process, this compound is used as a zinc source for the growth of zinc-containing semiconductor layers, such as Zinc Oxide (ZnO) or as a p-type dopant in materials like Gallium Nitride (GaN). pmarketresearch.commerckgroup.com These materials are essential for the performance of the LEDs. For instance, ZnO can be used as a transparent conductive oxide (TCO) layer, which is crucial for efficient current injection while maintaining optical transparency. The precise, layer-by-layer growth afforded by MOCVD, using precursors like this compound, is necessary to build the complex, high-quality crystal structures required for efficient light emission. aixtron.com

Table 1: Role of this compound in Micro-LED Fabrication

Fabrication ProcessMaterial/LayerFunction of LayerRole of this compound
MOCVDZinc Oxide (ZnO)Transparent Conductive Oxide (TCO)Zinc precursor for film growth
MOCVDGallium Nitride (GaN)p-type semiconductor layerp-type dopant source
ALDZinc Oxide (ZnO)Sidewall passivationZinc precursor for passivation layer

Development of ZnO Nanostructures

This compound is extensively used as a precursor in the controlled synthesis of various zinc oxide (ZnO) nanostructures, such as nanowires, nanorods, and nanotubes. These structures are of significant interest for applications in electronics, sensors, and photonics due to their unique properties. Metal-Organic Chemical Vapor Deposition (MOCVD) is a primary method for their fabrication, where this compound serves as the zinc source. researchgate.netresearchgate.net

A significant challenge in using this compound for MOCVD is its high reactivity, which can lead to premature reactions and poor-quality film growth. To control this reactivity, this compound is often used in the form of a chemical adduct. By coordinating the this compound molecule with a Lewis base, such as an ether or a triazine, its reactivity is moderated, allowing for more controlled deposition. researchgate.netnih.gov

Research has demonstrated the successful growth of vertically aligned ZnO nanowires using bidentate ether adducts of this compound, such as [Me2Zn(1,4-dioxane)] and [Me2Zn(1,2-dimethoxyethane)], via liquid-injection MOCVD. researchgate.net These precursors allow for the deposition of high-purity ZnO nanowires at temperatures between 450 and 500°C without a seed catalyst. researchgate.net Similarly, using a [Me2Zn(tetrahydrofuran)] adduct has been shown to produce highly crystalline ZnO nanowires with improved optical properties, exhibiting intense near-band-edge emission and negligible defect-related visible emission. nih.gov The choice of precursor adduct and deposition temperature allows for fine control over the resulting nanostructure morphology, from dense arrays of hexagonal rods to porous, honeycomb-like structures. researchgate.netaip.org

Table 2: this compound Adducts in ZnO Nanowire Synthesis via MOCVD

This compound Adduct PrecursorSubstrateDeposition Temp. (°C)Resulting NanostructureSource
[Me2Zn(1,4-dioxane)]Si(111), FTO/glass450 - 500Vertically aligned ZnO nanowires researchgate.net
[Me2Zn(1,2-dimethoxyethane)]Si(111), FTO/glass450 - 500Vertically aligned ZnO nanowires researchgate.net
[Me2Zn(tetrahydrofuran)]Si(111)~500Vertically aligned ZnO nanowires nih.gov
This compound-triethylamine (DMZn-TEN)Sapphire810Dense array of hexagonal rods aip.org

Applications in Photovoltaic Research

In the field of photovoltaics, this compound is emerging as a key precursor for creating components that enhance the efficiency and stability of next-generation solar cells.

Stabilization of Electron Transport Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies, but their long-term stability remains a major hurdle for commercialization. The electron transport layer (ETL), which facilitates the extraction of electrons from the perovskite absorber layer, is critical to device performance and stability. researchgate.net Zinc oxide (ZnO) is a promising ETL material due to its high electron mobility and suitable energy levels, but its surface can cause degradation of the adjacent perovskite layer. researchgate.netrsc.org

This compound is used as a precursor in Atomic Layer Deposition (ALD) to create ultrathin, uniform, and high-quality ZnO layers that serve as stable ETLs or buffer layers in PSCs. aip.orgaip.org Research has focused on optimizing the low-temperature ALD process (e.g., at 100°C) using this compound and water as precursors to make it compatible with the temperature-sensitive perovskite material. aip.orgaip.org

Catalytic and Polymerization Applications of Dimethylzinc

While research often highlights the closely related diethylzinc (B1219324), the principles of dialkylzinc chemistry are well-represented in various catalytic and polymerization applications. Dimethylzinc and its homologs serve as crucial components in sophisticated catalytic systems, enabling control over polymer structure and properties.

Advanced Strategies for Dimethylzinc Stabilization and Handling in Research Environments

Formation of Stable Dimethylzinc Salts and Adducts for Controlled Reactivity

A primary strategy to tame the reactivity of this compound involves its conversion into more stable, yet synthetically useful, salts and adducts. This approach allows for easier handling and storage while preserving the core chemical utility of the this compound moiety, which can often be regenerated when needed.

Theoretical research using ab initio electronic structure methods has explored the stabilization of this compound through salt formation. nih.govacs.org One promising pathway involves a two-step process. nih.gov First, a chloride ion (Cl⁻) attaches to the this compound molecule to form the [(CH₃)₂ZnCl]⁻ anion. acs.org This step is thermodynamically favorable, occurring without a kinetic barrier. nih.gov The resulting anion is electronically stable. nih.gov In the second step, this anion is neutralized by a lithium (Li⁺) or sodium (Na⁺) cation, leading to the formation of stable ionic salts, (CH₃)₂ZnClLi or (CH₃)₂ZnClNa. nih.gov These salts represent stabilized forms of this compound. nih.govresearchgate.net The pure this compound compound can be regenerated from these salts through methods such as thermal dissociation or chelation with crown ethers. acs.org

The thermodynamic favorability of these stabilization reactions has been quantified through computational analysis, as detailed in the table below.

ReactionGibbs Free Reaction Energy (ΔG) at 298.15 KReaction Energy (ΔE)
(CH₃)₂Zn + Cl⁻ → (CH₃)₂ZnCl⁻-22.88 kcal/mol-
(CH₃)₂ZnCl⁻ + Li⁺ → (CH₃)₂ZnClLi-131.92 kcal/mol-141.49 kcal/mol
(CH₃)₂ZnCl⁻ + Na⁺ → (CH₃)₂ZnClNa-108.90 kcal/mol-117.80 kcal/mol

Data sourced from The Journal of Physical Chemistry A. acs.orgnih.gov

Another effective stabilization method is the formation of adducts with Lewis bases. This compound readily forms stable complexes with various ligands, such as bipyridines and macrocyclic amines. rsc.orgrsc.org For instance, it forms adducts with macrocyclic amines like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, where the this compound moiety is chelated by the nitrogen atoms of the macrocycle. rsc.org These adducts are often crystalline solids that are significantly less pyrophoric than neat this compound, allowing for purification and easier handling. rsc.org

Encapsulation Techniques for Reactive Organozinc Molecules

Encapsulation offers a physical method to isolate and stabilize highly reactive molecules like this compound, preventing their uncontrolled reaction with the environment. nih.gov This involves trapping the molecule within a larger host structure.

Metal-Organic Cages (MOCs) can serve as crystalline host matrices to encapsulate reactive species. nih.gov These structures provide a physical barrier, shielding the encapsulated guest molecule (e.g., this compound) from external reactants like oxygen and water. nih.gov The internal cavity of a MOC can be designed to be hydrophobic, which further reduces the rate of collision between the encapsulated organozinc molecule and any water molecules that might penetrate the host structure. nih.gov This immobilization within a protective matrix significantly extends the lifetime of the reactive species, allowing for its study or controlled use. nih.gov

A key advantage of certain encapsulation systems is the potential for reversible binding and controlled release of the guest molecule. nih.gov The regeneration of this compound from its stable salts provides an analogous concept. For example, this compound can be recovered from (CH₃)₂ZnClLi and (CH₃)₂ZnClNa salts through several suggested processes, including chelation with crown ethers or cryptands. acs.org In this context, the crown ether acts as a release agent, selectively binding the Li⁺ or Na⁺ cation and liberating the [(CH₃)₂ZnCl]⁻ anion, which can then yield this compound. This demonstrates a mechanism where a specific chemical stimulus triggers the release of the reactive organozinc species from its stabilized form.

Selective Separation Methodologies for this compound from Mixtures

The purification of this compound from reaction mixtures or its separation from other components requires selective methodologies that account for its high reactivity.

One direct method is fractional distillation under an inert atmosphere. google.com In a patented synthesis method, this compound is produced via a redistribution reaction between dimethylaluminum chloride and diethylzinc (B1219324). google.com Due to its relatively low boiling point (44°C), the this compound product can be selectively removed from the higher-boiling reactants and byproducts by distillation as it is formed. google.com This process is conducted under an inert gas like nitrogen to prevent ignition. google.com

Solvent extraction based on selective complexation is another viable strategy. While many studies focus on the extraction of zinc(II) ions, the principles can be applied to organozinc compounds. mdpi.comicm.edu.plresearchgate.net By adding a specific ligand to a mixture, a stable, preferentially soluble adduct of this compound can be formed. This adduct can then be extracted into a specific solvent phase, separating it from other components in the mixture. Subsequently, the this compound can be recovered from the adduct.

Inert Atmosphere Techniques and Specialized Reactor Design for Research Protocols

Due to its pyrophoric nature, all manipulations of this compound must be performed using rigorous air-free techniques. wikipedia.org The two most common systems for this purpose in a research environment are the glovebox and the Schlenk line. wikipedia.org

A glovebox is a sealed container filled with a high-purity inert gas, typically argon or nitrogen. nd.edu It allows for the direct manipulation of chemicals in an air-free environment through built-in gloves. pitt.edu The atmosphere inside is continuously circulated over a catalyst to remove trace amounts of oxygen and water. pitt.edu Gloveboxes are ideal for weighing, storing, and transferring this compound and for setting up entire reactions. wikipedia.org

A Schlenk line , or vacuum-gas manifold, is an apparatus that allows for the manipulation of air-sensitive compounds in standard laboratory glassware (e.g., Schlenk flasks). wikipedia.org It consists of a dual manifold connected to a source of inert gas and a vacuum pump. wikipedia.org This setup allows the atmosphere within a flask to be removed by vacuum and replaced with an inert gas through a series of "evacuate-refill" cycles. chemistryviews.org Reagents are transferred between vessels using gas-tight syringes or via cannula transfer, where a pressure differential is used to push the liquid through a narrow tube from one septum-sealed flask to another. wikipedia.orgwikipedia.org

Specialized reactor designs for handling this compound are centered around this air-free glassware. A typical research protocol would involve assembling oven-dried glassware, such as a multi-necked Schlenk flask equipped with a condenser, dropping funnel, and magnetic stirrer, and then purging the entire system on the Schlenk line before introducing reactants. acs.orgwhiterose.ac.uk Filtration of air-sensitive mixtures is performed using specialized Schlenk filters under a positive pressure of inert gas. pitt.edu

TechniqueDescriptionPrimary Use Cases for this compoundAdvantagesLimitations
GloveboxSealed, inert atmosphere enclosure for direct manipulation. pitt.eduWeighing solids, storing reagents, preparing reaction vessels, performing entire experiments. wikipedia.orgAllows for complex manipulations similar to open-bench chemistry; maintains a highly pure atmosphere. nd.eduHigh initial cost; limited dexterity; solvent evaporation can contaminate the atmosphere. wikipedia.org
Schlenk LineDual vacuum-gas manifold used with specialized glassware. wikipedia.orgPerforming reactions, solvent distillation, reagent transfers (syringe/cannula), filtration. wikipedia.orgVersatile for a wide range of reaction scales and setups; lower cost than a glovebox. acs.orgRequires more technical skill; risk of leaks; less suitable for weighing solids accurately. acs.org

Future Research Directions and Emerging Paradigms in Dimethylzinc Chemistry

Development of Novel Dimethylzinc-Mediated Transformations

The discovery of new reactions involving this compound remains a significant area of investigation. While its role as a methylating agent is well-established, recent research has uncovered its ability to initiate radical reactions, opening up new avenues for carbon-carbon bond formation. acs.orgacs.orgnih.gov In 2001, a serendipitous discovery revealed that this compound, in the presence of a trace amount of air, could initiate the radical addition of tetrahydrofuran (B95107) (THF) to N-sulfonyl imines. acs.orgacs.org This finding has spurred investigations into other this compound-initiated radical reactions, demonstrating its superiority over conventional radical initiators like diethylzinc (B1219324) and triethylborane (B153662) in certain cases. nih.gov

Future efforts will likely focus on expanding the scope of these radical transformations. This includes the direct C-H bond functionalization of alkanes and the development of tin-free intermolecular additions of functionalized alkyl groups. nih.gov Asymmetric variants of these radical reactions are also a promising area, with initial studies showing moderate to high stereoselectivity using chiral auxiliaries. acs.orgacs.org The development of more efficient and highly stereoselective catalytic systems for these processes is a key challenge.

Another emerging area is the use of this compound in combination with other metals to create novel bimetallic reagents with unique reactivity. These reagents could enable transformations that are not possible with either metal alone, leading to new strategies for the synthesis of complex molecules.

Exploration of New Catalyst Systems Incorporating this compound

The development of new and more efficient catalyst systems is crucial for expanding the applications of this compound in organic synthesis. While this compound itself is a reagent, it plays a key role in various catalytic cycles, particularly in the asymmetric addition of organozinc compounds to carbonyls and imines. researchgate.netnouryon.comnih.gov The formation of active catalyst species often involves the reaction of a chiral ligand, such as an amino alcohol, with this compound. researchgate.net

Future research will likely focus on the design and synthesis of novel chiral ligands that can work in concert with this compound to achieve higher enantioselectivities and broader substrate scope. This includes the exploration of new ligand scaffolds and the fine-tuning of electronic and steric properties to optimize catalyst performance. mdpi.comnih.gov For instance, mandelamides have shown promise as ligands in the catalytic asymmetric addition of this compound to α-ketoesters. nih.gov

Furthermore, the role of this compound in regenerating active catalytic species is an area of active investigation. lookchem.com In some cobalt-catalyzed reactions, this compound has been shown to be involved in the regeneration of the active cobalt(I) species. lookchem.com Understanding these mechanistic details will be critical for the rational design of more robust and efficient catalytic systems. The use of in-situ spectroscopic techniques, such as ReactIR, can provide valuable insights into the reaction pathways and the role of this compound in the catalytic cycle. rsc.org

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organometallic compounds, including this compound. nih.govacs.org DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic structure of intermediates, which are often difficult to study experimentally. nih.govresearchgate.net

Future research in this area will focus on developing more accurate and predictive computational models. This includes the use of higher-level theoretical methods and the incorporation of solvent effects to better mimic experimental conditions. acs.org For example, DFT studies have been used to investigate the structures and vibrational spectra of this compound complexes with various ligands, providing a deeper understanding of the bonding and interactions within these systems. researchgate.net

Predictive models for the reactivity of this compound in various transformations are a key goal. acs.org By combining computational data with experimental results, it may be possible to develop quantitative structure-activity relationship (QSAR) models that can predict the outcome of a reaction based on the structure of the reactants and catalyst. acs.org This would enable the in-silico screening of potential catalysts and reaction conditions, accelerating the discovery of new and improved synthetic methods. Machine learning algorithms, trained on large datasets of experimental and computational data, could also play a significant role in developing these predictive models. rsc.org

Integration of this compound Chemistry in Sustainable Synthesis and Materials Fabrication

The principles of green chemistry are increasingly influencing the design of synthetic processes. While this compound itself is a pyrophoric and reactive compound requiring careful handling, its use in catalytic amounts can contribute to more sustainable synthetic routes by enabling efficient and selective transformations. nouryon.com Future research will likely focus on developing catalytic processes that utilize this compound in a more atom-economical and environmentally friendly manner.

In the realm of materials science, this compound is a key precursor in the synthesis of various materials, particularly through vapor phase infiltration (VPI) and atomic layer deposition (ALD). mdpi.comresearcher.life These techniques allow for the precise fabrication of polymer-inorganic hybrid materials and thin films with tailored properties. mdpi.com Future research will explore the use of this compound in the fabrication of novel materials with advanced functionalities. For example, the deposition of zinc titanium oxide films using sequential adsorption of this compound and tetrakis(dimethylamino)titanium (B1230069) at room temperature has been demonstrated. researcher.life

The development of new precursors based on this compound complexes could also lead to improved deposition processes with better control over film growth and properties. researchgate.net Furthermore, the integration of this compound chemistry with other sustainable fabrication techniques, such as 3D printing, could open up new possibilities for the creation of complex, functional materials.

Expanding Applications in Optoelectronics and Energy Technologies

This compound is a critical component in the manufacturing of a wide range of electronic and optoelectronic devices. wikipedia.orgnih.gov Its primary application is in Metal-Organic Chemical Vapor Deposition (MOCVD), where it serves as a zinc precursor for the growth of compound semiconductors such as zinc oxide (ZnO), zinc sulfide (B99878) (ZnS), and zinc selenide (B1212193) (ZnSe). pmarketresearch.comereztech.comsci-hub.st These materials are essential for the fabrication of light-emitting diodes (LEDs), laser diodes, and high-frequency communication devices. nih.govpmarketresearch.com this compound is also used as a p-type dopant for III-V semiconductors like gallium arsenide (GaAs) and indium phosphide (B1233454) (InP). datainsightsmarket.comaip.org

The demand for high-purity this compound is driven by the continuous advancement in these technologies. Future research will focus on optimizing MOCVD processes using this compound to improve device performance and efficiency. This includes the development of new precursor delivery systems and the investigation of novel co-reactants to achieve better control over material properties.

Beyond traditional semiconductor applications, this compound is finding use in emerging energy technologies. For instance, it is used as a doping agent in perovskite solar cells to enhance the stability and efficiency of the electron transport layer. pmarketresearch.com There is also growing interest in its use in energy storage, with research exploring its potential in zinc-ion batteries. researcher.life The development of stable and low-cost electrolytes based on dimethyl sulfoxide (B87167) and zinc triflate shows promise for rechargeable zinc-ion batteries. researcher.life Expanding the role of this compound in these and other renewable energy applications represents a significant avenue for future research.

Conclusion

Summary of Key Research Contributions and Advancements

The significance of dimethylzinc in the chemical sciences is underscored by several pivotal research contributions. Historically, its discovery by Edward Frankland in 1849 was a foundational moment for organometallic chemistry. wikipedia.org While for many years it was primarily known as a potent methylating agent in organic synthesis, its applications have expanded dramatically with technological progress. wikipedia.orgnih.govnih.gov In many standard laboratory syntheses, the less flammable Grignard reagents have superseded organozinc compounds, but the distinct reactivity of this compound ensures its preference for specific applications. wikipedia.org

A major area of advancement has been in the field of materials science , particularly in the fabrication of semiconductors. This compound's high vapor pressure makes it an ideal precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. wikipedia.orgereztech.comdockchemicals.com These techniques rely on this compound to grow high-purity thin films of wide bandgap II-VI compound semiconductors, which are critical for electronic and photonic applications. wikipedia.orgnih.gov

Table 1: Semiconductor Materials Synthesized Using this compound

Material ClassSpecific CompoundApplication AreaReference
II-VI SemiconductorsZinc Oxide (ZnO)LEDs, Solar Cells, Sensors nih.govereztech.com
Zinc Sulfide (B99878) (ZnS)Electroluminescent Devices wikipedia.orgereztech.com
Zinc Selenide (B1212193) (ZnSe)Blue LEDs, Infrared Optics wikipedia.orgereztech.com
III-V Semiconductorsp-doped Indium Phosphide (B1233454) (InP)High-frequency Electronics wikipedia.orgereztech.com
p-doped Aluminum Gallium Arsenide (AlₓGa₁₋ₓAs)Laser Diodes, Solar Cells wikipedia.org

In organic synthesis , research has unlocked new dimensions of this compound's utility beyond simple methylation. It is a key reagent in asymmetric synthesis, where, in conjunction with chiral catalysts, it enables the creation of specific stereoisomers of chiral alcohols and amines—molecules often vital to the pharmaceutical industry. organic-chemistry.orgacs.org A serendipitous discovery revealed that this compound can act as a superior initiator for certain radical reactions, outperforming conventional initiators like triethylborane (B153662) under specific conditions. core.ac.ukacs.org This finding opened a new avenue for creating complex carbon-carbon bonds. acs.org

Recent breakthroughs have focused on mitigating the primary challenge associated with this compound: its extreme reactivity and pyrophoric nature. A landmark 2025 study detailed the development of a "crystalline sponge" system that safely encapsulates volatile organozinc compounds like this compound. bioengineer.orgichf.edu.pl This innovation not only enhances safety but also permits detailed structural analysis using techniques like single-crystal X-ray diffraction (SCXRD) for the first time, a feat previously hampered by the compound's instability. bioengineer.orgichf.edu.pl Furthermore, this method demonstrates the ability to selectively separate this compound from similar compounds. ichf.edu.pl Complementary theoretical research has explored stabilizing this compound through the formation of ionic salts, which could provide a pathway for its safer handling and recovery. nih.gov

Outlook for this compound in the Broader Chemical Sciences Field

The future of this compound appears robust, driven by increasing demand in high-technology sectors and new possibilities unlocked by recent research. Its role in the semiconductor industry is set to continue, as the drive for more efficient and powerful electronic and optoelectronic devices—such as advanced LEDs, laser diodes, and next-generation solar cells—relies on the high-quality thin films produced using MOCVD with this compound as a precursor. nih.govdockchemicals.com

The innovations in handling and stabilization are poised to lower the barrier to entry for its use in mainstream organic synthesis . The ability to safely manage its reactivity could lead to a renaissance of this compound in academic and industrial laboratories, allowing chemists to more readily exploit its unique synthetic capabilities. bioengineer.orgichf.edu.pl This is particularly relevant for the pharmaceutical industry, where the development of efficient and selective methods for producing complex chiral molecules is a constant goal. organic-chemistry.orgscielo.br The projected growth of the this compound market reflects this positive outlook, with key drivers being the electronics and pharmaceutical sectors. marketresearchintellect.com

Furthermore, the unique reactivity of this compound in initiating radical reactions presents a fertile ground for discovering novel synthetic transformations. acs.org As chemists continue to explore this behavior, new and more efficient pathways to valuable chemical structures are likely to emerge. This aligns with the broader trend in chemistry toward developing more direct and sustainable synthetic methods. The focus on creating safer handling protocols and more sustainable production processes for alkylzincs is an integral part of this future. bioengineer.orgdatainsightsmarket.com

While challenges related to its inherent reactivity will persist, the ongoing research into mitigation strategies, coupled with its established importance in materials science and its expanding potential in organic synthesis, ensures that this compound will remain a significant and impactful compound in the chemical sciences for the foreseeable future.

Q & A

Q. What experimental precautions are critical for handling dimethylzinc in laboratory settings?

this compound is highly reactive with air and moisture, requiring rigorous inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes). Its pyrophoric nature necessitates vacuum-sealed ampoules for storage and transfer . Toxicity data (e.g., UN 1370 classification) and reactivity with water mandate leak-proof containment and emergency protocols for spills. Purification methods, such as vacuum distillation to achieve ≤0.03 mol% impurities, are essential for reproducible experiments .

Q. How are thermodynamic properties like enthalpy of formation (ΔfH°) and heat capacity measured for this compound?

ΔfH° for liquid this compound is determined via calorimetry, with values reported as 6.0 ± 1.4 kcal/mol (Review method) and 5.38 ± 0.31 kcal/mol (Martinho Simões’ method), highlighting the need for methodological transparency . Heat capacity (Cp,liquid = 30.88 cal/mol·K at 298.15 K) is measured using low-temperature calorimetry (5–300 K range) . Discrepancies in ΔfH° values require validation against standardized reference materials or computational models.

Q. What methods ensure high-purity this compound synthesis for experimental use?

Synthesis involves alkylation of zinc halides under inert conditions, followed by vacuum distillation to remove methyl iodide (≤0.01 wt%) and metal impurities (≤10⁻⁴ wt%) . Gas chromatography and spectral analysis are employed to verify purity, with sealed ampoules preventing oxidation during storage .

Advanced Research Questions

Q. How can liquid-vapor equilibrium (LVE) data for this compound mixtures be modeled in binary systems?

Isothermal P-X diagrams for systems like this compound–dimethyltelluride are constructed using the Duhem–Margules equation. Experimental vapor pressures (accuracy: ±130 Pa) and temperatures (±0.1 K) are measured via tensiometry, validated against literature data (e.g., pentane/heptane benchmarks) . For equimolar solutions, deviations in calculated vs. experimental vapor pressures range from 0.6% to 24.8%, necessitating iterative refinement of activity coefficients .

Q. How should researchers address contradictions in thermodynamic data, such as divergent ΔfH° values?

Conflicting ΔfH° values (e.g., 6.0 vs. 5.38 kcal/mol) require meta-analysis of experimental conditions. Factors include calibration of calorimeters, sample purity, and reference standards. Cross-validation with combustion calorimetry (ΔcH° = -482.8 ± 1.4 kcal/mol) or computational methods (DFT) can resolve discrepancies.

Q. What methodologies quantify activity coefficients in this compound–dimethyl selenide solutions?

Activity coefficients (γ) are derived from tensiometric vapor-pressure data using the Gibbs-Duhem equation. For equimolar solutions, γ for this compound ranges from 1.02–1.15, indicating near-ideal behavior, while excess Gibbs free energy (Gᴱ) calculations reveal slight positive deviations . Statistical processing of primary data (ANOVA) ensures reliability .

Q. How does this compound function in catalytic coupling reactions like Negishi cross-coupling?

this compound acts as a transmetallation agent in palladium-catalyzed reactions. For example, it facilitates C–C bond formation in biaryl synthesis under inert conditions. Reaction thermochemistry (ΔrH° = 63.7–71.2 kcal/mol) and stoichiometric ratios must be optimized to minimize side reactions (e.g., homocoupling) .

Methodological Guidelines

  • Data Validation : Use ANOVA to compare experimental and literature vapor-pressure data .
  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved thermodynamic questions.
  • Safety Protocols : Follow CAMEO Chemicals guidelines for pyrophoric substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.